Introduction: The Strategic Value of the Indazole Scaffold
An In-Depth Technical Guide to 3-Bromo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Applications in Medicinal Chemistry This guide provides a comprehensive technical overview of 3-Bromo-6-methyl-4-nitro-1H-in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-Bromo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 3-Bromo-6-methyl-4-nitro-1H-indazole, a heterocyclic building block with significant potential in drug discovery and organic synthesis. While a specific CAS number for this compound is not publicly cataloged as of this writing, its structural analogs are prominent in medicinal chemistry literature, particularly as intermediates for targeted therapeutics. This document synthesizes information from related compounds to provide a scientifically grounded perspective on its properties, a plausible and detailed synthesis protocol, and its likely applications for researchers, chemists, and drug development professionals.
The indazole core is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The strategic placement of bromo, methyl, and nitro functional groups on the 3-Bromo-6-methyl-4-nitro-1H-indazole scaffold offers a versatile platform for chemical diversification:
3-Bromo Group : Serves as a key handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl moieties.[1]
4-Nitro Group : Acts as a potent electron-withdrawing group and can be readily reduced to a primary amine. This amine provides a nucleophilic site for amide bond formation, sulfonylation, or reductive amination, opening avenues for extensive functionalization.[1]
6-Methyl Group : Influences the molecule's electronic properties, solubility, and metabolic stability, which are critical parameters in drug design.
This unique combination of reactive sites makes 3-Bromo-6-methyl-4-nitro-1H-indazole an exceptionally valuable intermediate for constructing libraries of complex molecules aimed at biological targets, most notably protein kinases.[1][2]
Physicochemical & Structural Properties
While experimental data for the title compound is scarce, its properties can be reliably estimated based on its structure and data from close analogs.
The most logical and efficient synthetic route to 3-Bromo-6-methyl-4-nitro-1H-indazole is the direct electrophilic bromination of the precursor, 6-methyl-4-nitro-1H-indazole. The indazole ring system is sufficiently electron-rich to undergo electrophilic substitution, and the C3 position is known to be reactive.
Reaction Principle
The synthesis proceeds via the electrophilic attack of a bromonium ion (Br⁺), generated from elemental bromine or N-Bromosuccinimide (NBS), on the C3 position of the 6-methyl-4-nitro-1H-indazole ring. The nitro group at the C4 position is a meta-director, but the innate reactivity of the heterocyclic ring system favors substitution at C3. Acetic acid or DMF can be used as the solvent.
Detailed Step-by-Step Methodology
Materials:
6-methyl-4-nitro-1H-indazole (1.0 eq)
N-Bromosuccinimide (NBS) (1.1 eq)
N,N-Dimethylformamide (DMF)
Deionized Water
Saturated Sodium Bicarbonate (NaHCO₃) solution
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-methyl-4-nitro-1H-indazole (1.0 eq).
Dissolution : Add anhydrous DMF to the flask (approx. 10 mL per gram of starting material) and stir under a nitrogen atmosphere until all solids are dissolved.
Cooling : Cool the reaction mixture to 0-5 °C using an ice-water bath.
Reagent Addition : In a separate container, dissolve N-Bromosuccinimide (1.1 eq) in a minimum amount of DMF. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction Monitoring : Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Quenching : Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold deionized water (approx. 10x the volume of DMF used). This will precipitate the crude product.
Workup :
Stir the aqueous suspension for 30 minutes, then filter the resulting solid using a Büchner funnel.
Wash the solid sequentially with cold water, a small amount of saturated Na₂S₂O₃ solution (to remove any residual bromine), and finally with more cold water.
Dissolve the crude solid in ethyl acetate. Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution, followed by brine.
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Bromo-6-methyl-4-nitro-1H-indazole.
Purification : The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 3-Bromo-6-methyl-4-nitro-1H-indazole.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary application of 3-Bromo-6-methyl-4-nitro-1H-indazole is as a versatile intermediate in the synthesis of kinase inhibitors for cancer therapy.[2] Many successful kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the target kinase. The indazole scaffold is well-suited for this role.
Role as a Core Scaffold
The synthetic strategy typically involves two key transformations:
Cross-Coupling at C3 : The bromine atom is replaced with a larger aromatic or heteroaromatic group via a Suzuki or similar cross-coupling reaction. This newly introduced group often forms crucial hydrogen bonds or hydrophobic interactions within the kinase hinge region.
Reduction and Functionalization at C4 : The nitro group is reduced to an amine. This amine is then typically acylated or coupled with another molecular fragment that extends into the solvent-exposed region of the ATP-binding site, allowing for the fine-tuning of potency and pharmacokinetic properties.
A prominent example of an indazole-based drug is Pazopanib, a multi-targeted tyrosine kinase inhibitor whose synthesis relies on a substituted 3-methyl-6-nitro-1H-indazole precursor.[5]
Logical Pathway in Kinase Inhibitor Design
Caption: Diversification strategy for designing kinase inhibitors from the title scaffold.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-6-methyl-4-nitro-1H-indazole is not available, data from structurally similar nitro- and bromo-substituted indazoles indicate that this compound should be handled as hazardous.[6][7][8]
Hazard Classification : Likely to be classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][8]
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6]
Handling Precautions : Avoid inhalation of dust.[8] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[6]
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Conclusion
3-Bromo-6-methyl-4-nitro-1H-indazole represents a highly strategic and valuable building block for modern medicinal chemistry. Its well-defined reactive sites at the C3 and C4 positions provide a robust platform for the synthesis of complex molecular architectures, particularly for the development of targeted kinase inhibitors. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and utilize this compound in their drug discovery programs, contributing to the advancement of novel therapeutics.
References
MySkinRecipes. (n.d.). 3-Bromo-6-chloro-4-nitro-1H-indazole. Retrieved from MySkinRecipes. [Link]
PubChem. (n.d.). 3-Methyl-6-nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3260. [Link]
PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]
PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Retrieved from [Link]
physicochemical properties of 3-Bromo-6-methyl-4-nitro-1H-indazole
The following technical guide provides an in-depth physicochemical and synthetic profile of 3-Bromo-6-methyl-4-nitro-1H-indazole . Executive Summary 3-Bromo-6-methyl-4-nitro-1H-indazole is a highly functionalized heteroc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth physicochemical and synthetic profile of 3-Bromo-6-methyl-4-nitro-1H-indazole .
Executive Summary
3-Bromo-6-methyl-4-nitro-1H-indazole is a highly functionalized heterocyclic scaffold used primarily as an advanced intermediate in the discovery of kinase inhibitors (e.g., VEGFR, IDH1) and immuno-oncology agents. Its value lies in its orthogonal reactivity :
C4-Nitro Group: A masked aniline handle, allowing for late-stage reduction and amide/urea formation.
N1-Nitrogen: An acidic site allowing for regioselective alkylation or arylation.
This guide synthesizes experimental data from validated analogs (specifically 3-bromo-4-nitroindazole and 6-methyl-4-nitroindazole) to provide a high-confidence operational profile for researchers.
The molecule features an indazole core perturbed by three substituents with opposing electronic effects.
4-Nitro Group (EWG): Exerts a strong electron-withdrawing effect ortho to the bridgehead carbon. This significantly increases the acidity of the N1-proton compared to unsubstituted indazole.
6-Methyl Group (EDG): Provides weak electron donation and steric bulk, often improving the metabolic stability (blocking the metabolic soft spot at C6) and solubility of final drug candidates.
3-Bromo Group: A polarizable halogen that serves as a reactive handle but also increases lipophilicity.
Physicochemical Data Table
Note: Values marked with (†) are predicted based on QSAR models of close structural analogs (CAS 74209-17-9 and CAS 6494-19-5).
Property
Value
Context/Implication
Molecular Formula
C₈H₆BrN₃O₂
-
Molecular Weight
256.06 g/mol
Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery).
Appearance
Yellow to Orange Crystalline Solid
Nitro-indazoles are chromophoric due to conjugation.
Melting Point
>210°C (Decomposes) †
High crystallinity expected due to planar stacking. Parent 4-nitroindazole melts ~180°C; bromination increases MP.
pKa (N1-H)
~10.5 – 11.2 †
Significantly more acidic than indazole (pKa 13.9). The 4-NO₂ group stabilizes the N1-anion via induction/resonance.
LogP (Octanol/Water)
2.4 – 2.7 †
Moderate lipophilicity. Soluble in organic solvents; poor aqueous solubility.
Topological Polar Surface Area (TPSA)
~72 Ų
dominated by the Nitro group (45.8) and Indazole N (26). Good membrane permeability.
Solubility
DMSO (>50 mg/mL), DMF, THF
Poor solubility in water, hexanes, and DCM.
Synthetic Utility & Reactivity Workflow
The chemical behavior of this scaffold is defined by the "Reactivity Triad" shown below.
Figure 1: Orthogonal reactivity map. The C3-Br is typically engaged first or second, while the Nitro group is maintained as a protecting group until the aniline is required.
Key Reactivity Insights
Regioselectivity of Alkylation: Due to the 4-nitro group, the N1 position is electronically favored for alkylation over N2, but steric hindrance from the C7-H and electronic repulsion can lead to mixtures. Use soft bases (Cs₂CO₃) in polar aprotic solvents (DMF) to favor thermodynamic N1 products.
Suzuki Coupling: The C3-Br bond is activated by the electron-deficient ring system. Couplings proceed rapidly with standard catalysts (e.g., Pd(dppf)Cl₂) but require base; care must be taken if the N1-H is unprotected, as the base will deprotonate the indazole first, potentially poisoning the catalyst or requiring excess base. Recommendation: Protect N1 (e.g., THP, SEM, or Boc) before C3 coupling if yields are low.
Experimental Protocols
Synthesis of the Core Scaffold
Since this specific isomer is not a commodity chemical, it is best synthesized from 6-methyl-4-nitro-1H-indazole via bromination.
Route: Modified Jacobson Indazole Synthesis or from 2,5-dimethyl-1,3-dinitrobenzene.
Starting Material: 2-amino-4-methyl-6-nitrotoluene (derived from partial reduction of dinitro-xylene).
Cyclization: Diazotization (NaNO₂, AcOH/H₂O) followed by spontaneous cyclization yields 6-methyl-4-nitroindazole.
Protocol: C3-Bromination
This protocol introduces the bromine atom at the 3-position with high regioselectivity.
Reagents:
6-Methyl-4-nitro-1H-indazole (1.0 eq)
Bromine (Br₂) (1.1 eq) or N-Bromosuccinimide (NBS)
Sodium Acetate (NaOAc) (1.1 eq) - Buffers the HBr generated
Solvent: Glacial Acetic Acid (AcOH) or DMF
Step-by-Step Procedure:
Dissolution: Charge a round-bottom flask with 6-methyl-4-nitro-1H-indazole (10 mmol) and NaOAc (11 mmol). Add Glacial Acetic Acid (5 mL/mmol). Stir until suspended/dissolved.
Addition: Add Bromine (11 mmol) dropwise (as a solution in AcOH) over 30 minutes at room temperature. Caution: Exothermic.
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1] The starting material (R_t ~ X min) should convert to a more lipophilic product (R_t ~ X+2 min).
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a yellow/orange solid.
Isolation: Filter the solid. Wash copiously with water (to remove AcOH and salts) and then cold hexanes.
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes).
Analytical Validation (Self-Validating Criteria)
1H NMR (DMSO-d6): Look for the disappearance of the C3-proton (typically a singlet around 8.1-8.3 ppm in the parent). The aromatic region should show two distinct signals (singlets or meta-coupled doublets) for the C5-H and C7-H protons.
Mass Spectrometry: A distinct 1:1 isotopic pattern (79Br/81Br) is mandatory. Expected [M+H]+ peaks at ~256 and 258.
Synthesis Workflow Diagram
Figure 2: Synthetic lineage from commodity chemicals to the target scaffold.
Safety & Handling
Explosion Hazard: Like all polynitro aromatics, this compound may be energetic. While the indazole ring provides stability, avoid heating the dry solid >200°C.
Sensitizer: Brominated indazoles can be skin sensitizers. Handle in a fume hood with nitrile gloves.
Waste: Dispose of aqueous filtrates containing bromide/acetate in halogenated waste streams if organic content is high, or according to local EHS protocols for acidic aqueous waste.
References
Synthesis of 6-methyl-4-nitro-1H-indazole: CN107805221A - Method for preparing 1H-indazole derivative. (2018). Google Patents. Link
Bromination Protocol (Analogous): Preparation of 3-bromo-4-nitro-1H-indazole. (2012). ChemicalBook / WO201282689. Link
Indazole Acidity & pKa: Claramunt, R. M., et al. "The acidity and basicity of indazoles." Journal of the Chemical Society, Perkin Transactions 2. Link
General Indazole Reactivity: Gaikwad, D. D., et al. "Indazole: A privileged scaffold in drug discovery." European Journal of Medicinal Chemistry. Link
This technical guide profiles 3-Bromo-6-methyl-4-nitro-1H-indazole , a highly functionalized heterocyclic scaffold. Distinguished by its dense substitution pattern, this molecule serves as a critical intermediate in the synthesis of multi-targeted kinase inhibitors (e.g., VEGFR, PLK4) and antitubercular agents. Its utility stems from the orthogonality of its reactive centers: the labile C3-bromine atom (Suzuki/Buchwald coupling), the reducible C4-nitro group (hydrogen bonding/amide formation), and the amphoteric N1-nitrogen (alkylation).
Part 1: Molecular Identity & Physicochemical Profile
The structural integrity of 3-Bromo-6-methyl-4-nitro-1H-indazole relies on the indazole core's aromaticity, perturbed by the strong electron-withdrawing nature of the nitro group at C4. This deactivation renders the scaffold stable but requires specific conditions for further functionalization.
Table 1: Physicochemical Specifications
Property
Specification
IUPAC Name
3-Bromo-6-methyl-4-nitro-1H-indazole
Molecular Formula
Molecular Weight
256.06 g/mol
Exact Mass
254.9643 (for )
Appearance
Yellow to orange crystalline solid (Predicted based on nitro-indazole analogs)
Solubility
Soluble in DMSO, DMF, THF; Low solubility in water/hexanes
pKa (Calculated)
~10.5 (N1-H acidity enhanced by 4-nitro group)
H-Bond Donors/Acceptors
1 Donor (NH), 4 Acceptors (, N2)
Part 2: Synthetic Architecture
The synthesis of 3-Bromo-6-methyl-4-nitro-1H-indazole is non-trivial due to the steric crowding at the C4 position. The most robust route involves the regioselective bromination of the pre-assembled 6-methyl-4-nitro-1H-indazole core.
Core Protocol: C3-Regioselective Bromination
Objective: Install a bromine atom at C3 without over-brominating the activated C7 position or degrading the nitro group.
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methyl-4-nitro-1H-indazole (10 mmol) in a mixture of AcOH (15 mL) and
(15 mL).
Buffering: Add solid NaOAc (12 mmol). Note: The base is critical to neutralize HBr byproducts, preventing acid-catalyzed degradation.
Addition: Cool the solution to 0°C. Add
(11 mmol) dropwise over 30 minutes. The solution will darken.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The product is typically less polar than the starting material.
Quench & Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a yellow solid.
Purification: Filter the solid. Wash with water (
mL) to remove acetic acid and inorganic salts. Recrystallize from Ethanol/Water if necessary.
Self-Validating Checkpoint:
1H NMR (DMSO-d6): The disappearance of the C3-proton signal (typically a singlet around
8.0–8.5 ppm in the parent indazole) confirms bromination. The C7-H and C5-H signals should remain as singlets (due to 4,6-substitution pattern).
For drug discovery professionals, this scaffold acts as a "hub" for Divergent Oriented Synthesis (DOS). The three functional handles (NH, Br,
) allow for the rapid generation of SAR libraries.
Suzuki-Miyaura Coupling (C3-Functionalization)
The C3-Br bond is activated for palladium-catalyzed cross-coupling, despite the steric bulk of the adjacent 4-nitro group.
Catalyst:
or /XPhos.
Significance: Allows introduction of aryl/heteroaryl groups critical for kinase hinge binding.
Caveat: The 4-nitro group may reduce catalyst turnover; high catalyst loading (5-10 mol%) or microwave heating is often required.
Nitro Reduction (C4-Functionalization)
The 4-nitro group is a "masked" aniline.
Method:
or (avoid catalytic hydrogenation if Br is present to prevent hydrogenolysis of the C-Br bond).
Utility: The resulting 4-amino-3-bromo-6-methylindazole is a precursor for urea or amide linkers, common in Type II kinase inhibitors.
N-Alkylation (N1 vs. N2 Selectivity)
Indazoles exhibit tautomerism. Alkylation usually favors N1 (thermodynamic product), but the 4-nitro group enhances the acidity of the NH, potentially affecting regioselectivity.
Condition:
/ DMF / Alkyl Halide.
Outcome: N1-alkylation is generally preferred, but N2 isomers must be separated via chromatography.
Reactivity Logic Map
Caption: Figure 2.[1] Divergent synthesis pathways. The scaffold enables orthogonal modification at C3, C4, and N1.
Part 4: Quality Control & Characterization
To ensure scientific integrity, the following analytical signatures must be verified.
Proton NMR (
NMR):
Solvent: DMSO-
Key Signals:
~14.0 ppm (Broad s, 1H, NH)
~7.5–8.0 ppm (s, 1H, Ar-H at C7)
~7.2–7.5 ppm (s, 1H, Ar-H at C5)
~2.4–2.5 ppm (s, 3H, )
Diagnostic: Absence of C3-H signal (usually ~8.2 ppm).
Mass Spectrometry (LC-MS):
Ionization: ESI+ or ESI-
Pattern: Distinct 1:1 isotopic doublet for Bromine (
) at m/z 256/258 .
References
RSC Advances. (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry. Retrieved from [Link]
National Institutes of Health (NIH). (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. PubMed.[2] Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved from [Link]
safety data sheet SDS for 3-Bromo-6-methyl-4-nitro-1H-indazole
An In-Depth Technical Guide to the Safety Profile of 3-Bromo-6-methyl-4-nitro-1H-indazole This document provides a comprehensive safety and handling guide for 3-Bromo-6-methyl-4-nitro-1H-indazole. In the absence of a for...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Safety Profile of 3-Bromo-6-methyl-4-nitro-1H-indazole
This document provides a comprehensive safety and handling guide for 3-Bromo-6-methyl-4-nitro-1H-indazole. In the absence of a formally published Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes data from structurally related compounds, including nitroindazoles and bromo-aromatic compounds, to construct a predictive but scientifically grounded safety profile. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of the potential hazards and the rationale behind safe handling protocols.
Section 1: Chemical Identity and Physicochemical Properties
3-Bromo-6-methyl-4-nitro-1H-indazole is a heterocyclic aromatic compound. Its structure incorporates an indazole core, substituted with bromine, a methyl group, and a nitro group. These functional groups are key determinants of its chemical reactivity and toxicological profile.
Note: Physicochemical properties are inferred from similar structures and may vary.
Section 2: Predictive Hazard Identification and Classification
The hazard profile of this compound is a composite of the risks associated with its core structure and functional groups. The presence of both a bromine atom and a nitro group suggests that this compound should be handled as a hazardous substance.
Analysis of Structural Components:
Indazole Core: The indazole ring itself is a stable heterocyclic system but can cause irritation.
Bromo Group (-Br): Halogenated aromatic compounds can be irritants and toxic. Bromine-containing molecules can release hydrogen bromide (HBr) upon combustion, which is a corrosive gas. The bromine substituent also increases the molecule's reactivity and potential for biological activity.
Nitro Group (-NO₂): Aromatic nitro compounds are a well-known class of chemicals with potential for significant toxicity. They can be absorbed through the skin and may cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish skin color), headache, and dizziness.[2] Nitro compounds can also be thermally unstable and pose an explosion risk under certain conditions, although this is less likely for small research quantities.
Methyl Group (-CH₃): Generally does not add significantly to the hazard profile in this context.
Globally Harmonized System (GHS) Classification (Predicted):
Based on analogous compounds, the following GHS classifications are predicted.[3][4][5]
Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.[3][4][6]
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][8]
Caption: A workflow for responding to an accidental solid chemical spill.
Section 6: Handling and Storage
Proper handling and storage practices are essential to minimize exposure risk.
Safe Handling Procedures:
Handle only in a well-ventilated area, preferably inside a chemical fume hood.
[9][10]* Avoid formation of dust and aerosols.
[7]* Avoid all contact with skin and eyes.
[5]* Do not eat, drink, or smoke in work areas.
[5]* Wash hands thoroughly after handling.
[10]* Keep containers securely sealed when not in use.
[5]
Conditions for Safe Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated place.
[9][10]* Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
[8][11]* Store locked up.
[6][11]* Consider storing in a refrigerator or freezer as recommended for similar nitroindazole compounds.
[9][11]
Section 7: Exposure Controls and Personal Protection
A multi-layered approach to exposure control, combining engineering controls and personal protective equipment, is mandatory.
Engineering Controls:
A laboratory fume hood or other form of local exhaust ventilation is required to keep airborne concentrations low.
[9][10]* Facilities must be equipped with an eyewash station and a safety shower.
[10]
Personal Protective Equipment (PPE):
Protection Type
Specification
Rationale
Eye/Face
Wear tightly fitting chemical safety goggles and a face shield. Must conform to EN166 (EU) or NIOSH (US) standards. [6][9]
Protects against splashes and airborne dust particles.
Skin
Wear chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use. [7][9]Wear a flame-retardant lab coat and appropriate protective clothing. [9]
Prevents skin contact, irritation, and systemic absorption.
Respiratory
If dust is generated or engineering controls are insufficient, use a NIOSH/MSHA approved particulate respirator (e.g., N95) or a higher level of protection. [6][10]
Prevents inhalation of harmful dust.
Section 8: Toxicological Information (Inferred)
No specific toxicological data exists for 3-Bromo-6-methyl-4-nitro-1H-indazole. The following information is inferred from the known toxicology of its constituent functional groups.
Routes of Exposure: Inhalation, ingestion, skin and eye contact.
Acute Effects:
Inhalation: May cause respiratory tract irritation, coughing, and shortness of breath. [5]Harmful if inhaled.
[4] * Skin: Causes skin irritation. [5]Harmful if absorbed through the skin.
[4] * Eyes: Causes serious eye irritation.
[5] * Ingestion: Harmful or toxic if swallowed. [4][5]May cause nausea and vomiting.
[12]* Chronic Effects & Specific Hazards:
The primary concern is the potential for the nitro group to induce methemoglobinemia , with symptoms including cyanosis, weakness, headache, and dizziness. [2]These symptoms can be delayed.
Prolonged or repeated exposure may cause damage to organs, though specific target organs are not identified.
References
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 6-NITROINDAZOLE.
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Nitroindazole, pa.
U.S. Environmental Protection Agency (EPA). (2024, October 3). Bromine.
Dr.Oracle. (2025, November 14). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?.
Watson International. (2017, February 28). Safety Data Sheet - 5-Nitroindazole.
Santa Cruz Biotechnology. (2009, September 22). 7-Nitroindazole - SAFETY DATA SHEET.
National Oceanic and Atmospheric Administration (NOAA). (n.d.). BROMINE - CAMEO Chemicals.
Centers for Disease Control and Prevention (CDC). (2024, September 6). Bromine | Chemical Emergencies.
Interscan Corporation. (2024, August 7). Ensuring Safety in the Event of a Bromine (Br2) Gas Leak.
Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 3-Bromo-1H-indazole.
Introduction: The Privileged Scaffold and the Power of the Nitro Group
An In-Depth Technical Guide to Nitro-Indazole Scaffolds in Medicinal Chemistry The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents one of the most important "p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Nitro-Indazole Scaffolds in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents one of the most important "privileged scaffolds" in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anti-inflammatory, antimicrobial, and antitumor effects.[2][3][4][5] The introduction of a nitro (NO₂) group onto this scaffold dramatically alters its electronic properties and metabolic potential, unlocking unique mechanisms of action and potent therapeutic activities.
This technical guide offers a comprehensive exploration of nitro-indazole derivatives, synthesizing field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, key therapeutic applications, structure-activity relationships (SAR), and the synthetic strategies employed to generate these versatile compounds.
Pillar 1: Core Mechanisms of Action
The biological effects of nitro-indazoles are predominantly governed by two distinct, yet powerful, mechanisms: bioreductive activation, which is the cornerstone of their antiparasitic action, and specific enzyme inhibition, which drives their utility in oncology and neuroprotection.
Bioreductive Activation: A Trojan Horse Strategy
The most well-characterized mechanism, particularly for 5-nitroindazole derivatives, is their role as prodrugs that are selectively activated within pathogenic microorganisms.[6] This process is pivotal for their efficacy against protozoan parasites like Trypanosoma cruzi and Leishmania species.[7][8]
The activation cascade is initiated by nitroreductase enzymes, which are present in these anaerobic or microaerophilic organisms but are less active in host mammalian cells, providing a crucial layer of selectivity.[9] These enzymes catalyze the reduction of the nitro group. This one-electron reduction generates a highly reactive nitro radical anion (NO₂⁻•).[8][9] In an anaerobic environment, this radical can undergo further reduction to form cytotoxic species like nitroso and hydroxylamine intermediates. These reactive metabolites can covalently modify and damage critical biomolecules, including DNA, proteins, and lipids, leading to strand breaks, enzyme inactivation, and ultimately, parasite death.[6][9] This targeted generation of reactive nitrogen species within the pathogen is a highly effective and selective mode of action.[6]
Caption: Bioreductive activation of a 5-nitro-indazole prodrug in a target parasite.
Enzyme Inhibition: Precision Targeting of Host Pathways
Beyond bioreduction, nitro-indazoles have been expertly tailored to function as potent and often selective inhibitors of key host enzymes implicated in disease.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 7-Nitroindazole (7-NI) is a well-established, potent, and selective inhibitor of neuronal nitric oxide synthase (nNOS).[10][11] In neurodegenerative conditions like Parkinson's and ALS, excessive nNOS activity leads to the overproduction of nitric oxide (NO) and subsequent peroxynitrite formation, causing significant nitrosative and oxidative stress that contributes to neuronal death.[10][12] 7-NI acts as a competitive inhibitor at the enzyme's active site, preventing the conversion of L-arginine to NO.[10] Its ability to cross the blood-brain barrier makes it an invaluable tool for mitigating neurotoxicity in preclinical models.[10][13]
Protein Kinase Inhibition: The indazole scaffold is a cornerstone of many approved protein kinase inhibitors used in oncology.[3][5] While not all are nitro-substituted, the principles of their design are relevant. Nitro-indazole derivatives have been developed as inhibitors of critical cell cycle regulators like Aurora kinases.[3] They function by competing with ATP for binding in the kinase domain, thereby blocking downstream signaling pathways that control cell proliferation and survival. This targeted inhibition can halt the uncontrolled cell division characteristic of cancer.[14]
Pillar 2: Therapeutic Applications & Efficacy
The dual mechanisms of action have enabled the development of nitro-indazole scaffolds for a range of challenging diseases.
Antiparasitic Agents
Nitro-indazoles have shown remarkable promise against neglected tropical diseases where current treatments are often toxic and face growing resistance.[7]
Chagas Disease (Trypanosoma cruzi): Numerous 5-nitroindazole derivatives have demonstrated potent activity against T. cruzi, the causative agent of Chagas disease.[15][16] Studies have shown that specific substitutions, such as electron-withdrawing groups on an N-benzyl moiety, can significantly enhance trypanocidal activity while maintaining low cytotoxicity against mammalian cells.[16]
Leishmaniasis: Derivatives of 3-chloro-6-nitro-1H-indazole and various 5-nitroindazoles have been evaluated against different Leishmania species.[1][8] The inhibitory potency is often species-dependent, highlighting the need for careful structural optimization for specific parasitic targets.[1]
Other Protozoa: The broad-spectrum potential of this scaffold is evidenced by its activity against Acanthamoeba castellanii, where certain derivatives were more effective against both trophozoites and the more resilient cyst form than the reference drug, chlorhexidine.[17]
Table 1: Comparative Antiparasitic Activity of Nitro-Indazole Derivatives
The indazole core is present in several FDA-approved kinase inhibitors, and nitro-substituted analogs are being actively explored as next-generation anticancer agents.[3][18]
New 6-nitro and 6-amino-benzo[g]indazole derivatives have demonstrated significant antiproliferative activity against lung carcinoma cell lines (NCI-H460) with IC₅₀ values in the low micromolar range.[19] Further studies on other indazole derivatives have revealed a clear mechanism involving the induction of apoptosis. One potent compound, 2f , was shown to inhibit breast cancer cell proliferation by upregulating cleaved caspase-3 and Bax, downregulating the anti-apoptotic protein Bcl-2, increasing reactive oxygen species (ROS), and disrupting the mitochondrial membrane potential.[18] This compound also suppressed tumor growth in an in vivo 4T1 tumor model.[18]
Caption: Intrinsic apoptosis pathway induced by a nitro-indazole anticancer agent.
Table 2: Anticancer Activity of Selected Nitro-Indazole Derivatives
The primary application in this area centers on 7-nitroindazole (7-NI) as a selective nNOS inhibitor.[10][11] By reducing the production of neurotoxic nitric oxide, 7-NI has shown protective effects in various preclinical models of neurodegenerative diseases.[12][13] In a mouse model of Amyotrophic Lateral Sclerosis (ALS), daily administration of 7-NI delayed motor dysfunction, reduced muscle atrophy, and suppressed the degeneration of spinal motoneurons.[12] Similarly, in a rat model of Parkinson's disease, pretreatment with 7-NI was found to protect striatal dopaminergic neurons from MPP+-induced degeneration.[13]
Pillar 3: Synthesis and Experimental Protocols
The synthesis of nitro-indazole scaffolds can be achieved through several reliable methods. The choice of strategy often depends on the desired position of the nitro group and other substituents.
General Synthesis Workflow
A common and effective approach involves the cyclization of a substituted phenylhydrazine or the reaction of a suitably substituted benzaldehyde with hydrazine.[19][20] Further modifications, such as alkylation or reduction of the nitro group followed by subsequent functionalization, allow for the creation of diverse chemical libraries for SAR studies.[14]
Caption: General synthetic workflow for the generation of nitro-indazole derivatives.
Experimental Protocol: Synthesis of 5-Nitro-1H-indazole
This protocol is adapted from established literature procedures for the synthesis of the 5-nitro-1H-indazole core from 2-fluoro-5-nitrobenzaldehyde.[20]
Causality: The choice of a fluoro-substituted benzaldehyde is strategic. Fluorine is an excellent leaving group in nucleophilic aromatic substitution reactions. The strong electron-withdrawing effect of the nitro group at the para-position further activates the C-F bond towards nucleophilic attack by hydrazine, facilitating the initial addition and subsequent intramolecular cyclization to form the indazole ring.
Step-by-Step Methodology:
Dissolution: Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in dimethylformamide (DMF, 5 mL) in a round-bottom flask equipped with a magnetic stirrer.
Hydrazine Addition: At room temperature (23 °C), add hydrazine hydrate (3.0 mmol) dropwise to the stirred solution. The excess hydrazine ensures complete consumption of the starting material and drives the reaction to completion.
Reaction Monitoring: Stir the reaction mixture continuously at room temperature for 2 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 20% ethyl acetate in hexane mobile phase to confirm the complete disappearance of the starting benzaldehyde spot.
Workup & Extraction: Upon completion, pour the crude reaction mixture into water (50 mL). The product, being organic, will precipitate or remain in the organic phase. Extract the aqueous mixture with ethyl acetate (2 x 15 mL).
Washing: Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride (brine). This removes residual DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the pure 5-nitro-1H-indazole product.[20]
Conclusion and Future Perspectives
The nitro-indazole scaffold is a testament to the power of strategic functionalization in medicinal chemistry. Its derivatives have demonstrated exceptional potency across diverse therapeutic areas, from infectious diseases to oncology and neurodegeneration, driven by distinct and powerful mechanisms of action. The bioreductive activation pathway offers a selective and potent strategy against microbial pathogens, while the scaffold's ability to be tailored into specific enzyme inhibitors provides a robust platform for targeting host-driven diseases.
Future research should focus on expanding the chemical space around the nitro-indazole core. Investigating the impact of nitro group positioning (e.g., 4- vs. 6- vs. 7-nitro) on kinase selectivity could yield novel anticancer agents with improved safety profiles. In the antiparasitic realm, developing derivatives with enhanced metabolic stability and oral bioavailability will be crucial for translating in vitro potency into in vivo efficacy. The continued exploration of this privileged scaffold promises to deliver next-generation therapeutics for some of the most challenging medical conditions.
References
Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. (2024). MDPI Encyclopedia. Available from: [Link]
WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents. (2017). Google Patents.
Anderson, J. R., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Bioorganic & Medicinal Chemistry Letters, 18(12), 3567-3571. Available from: [Link]
Caballero, E., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(11), 2919. Available from: [Link]
Ben-Dhaou, I., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23832. Available from: [Link]
Pérez-Pertejo, Y., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. Acta Tropica, 248, 107008. Available from: [Link]
Di Giovanni, G., et al. (2006). 7-nitroindazole protects striatal dopaminergic neurons against MPP+-induced degeneration: an in vivo microdialysis study. Annals of the New York Academy of Sciences, 1089, 462-471. Available from: [Link]
Sbaraglini, M. L., et al. (2010). New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies. Journal of Medicinal Chemistry, 53(1), 147-156. Available from: [Link]
Ikeda, K., et al. (1998). Neuronal nitric oxide synthase inhibitor, 7-nitroindazole, delays motor dysfunction and spinal motoneuron degeneration in the wobbler mouse. Neuroscience Letters, 252(3), 183-186. Available from: [Link]
Demurtas, P., et al. (2022). 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents. Acta Tropica, 234, 106607. Available from: [Link]
Martín-Escolano, R., et al. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica, 232, 106538. Available from: [Link]
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI. Available from: [Link]
Begtrup, M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(6), 2844-2852. Available from: [Link]
Researches in the series of 6-nitroindazole, synthesis and biological activities. (2017). Conference Paper. Available from: [Link]
Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(12), 6848-6871. Available from: [Link]
7-Nitroindazole. (2026). PubChem, National Center for Biotechnology Information. Available from: [Link]
7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. (2025). ResearchGate. Available from: [Link]
Moore, P. K., et al. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 110(1), 219-224. Available from: [Link]
Li, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2537. Available from: [Link]
Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44921-44933. Available from: [Link]
Kim, P., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity. Journal of Medicinal Chemistry, 52(5), 1329-1344. Available from: [Link]
Li, Y., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 10(23), 13621-13628. Available from: [Link]
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). MDPI. Available from: [Link]
Kumar, D., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561. Available from: [Link]
Importance of Indazole against Neurological Disorders. (2021). PubMed. Available from: [Link]
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). R Discovery. Available from: [Link]
7-Nitroindazole Protects Striatal Dopaminergic Neurons against MPP+-Induced Degeneration: An in Vivo Microdialysis Study. (2006). ResearchGate. Available from: [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. Available from: [Link]
The Anticancer Activity of Indazole Compounds: A Mini Review. (2020). ResearchGate. Available from: [Link]
Design and Synthesis of 5-nitro Indazole Acetamides and Evaluation of their Antitubercular and Antifungal Activities. (2025). Bentham Science. Available from: [Link]
Butler, K., et al. (1967). Nitroimidazole derivatives. Relationship between structure and antitrichomonal activity. Journal of Medicinal Chemistry, 10(5), 891-897. Available from: [Link]
Physicochemical Profiling of 3-Bromo-6-methyl-4-nitro-1H-indazole
Executive Summary This guide provides a comprehensive physicochemical analysis of 3-Bromo-6-methyl-4-nitro-1H-indazole , a highly functionalized heterocycle often utilized as a scaffold in kinase inhibitor development. D...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive physicochemical analysis of 3-Bromo-6-methyl-4-nitro-1H-indazole , a highly functionalized heterocycle often utilized as a scaffold in kinase inhibitor development. Due to the interplay between the electron-withdrawing nitro and bromo groups and the electron-donating methyl group, this molecule exhibits significant acidity compared to the parent indazole.
The predicted pKa of the N1-proton is in the range of 9.5 – 10.5 , making it a "carbon-acid" bioisostere capable of partial ionization at physiological pH. Accurate determination of this value is critical for predicting solubility, membrane permeability (LogD), and protein binding. Due to the compound's low aqueous solubility, standard potentiometry is unsuitable. This guide establishes the Yasuda-Shedlovsky Extrapolation Method via spectrophotometric titration as the gold standard for validation.
Structural Analysis & Theoretical pKa Prediction
To understand the acidity of 3-Bromo-6-methyl-4-nitro-1H-indazole, one must deconstruct the electronic influence of its substituents on the indazole core.
The Indazole Scaffold
Unsubstituted 1H-indazole is a weak acid with a pKa of approximately 13.8 (in water). The deprotonation occurs at the N1 nitrogen, yielding an aromatic anion where the negative charge is delocalized across the pyrazole and benzene rings.
Substituent Effects (Hammett Analysis)
The shift from pKa 13.8 to the predicted 9.5–10.5 range is driven by the summation of electronic vectors:
Substituent
Position
Electronic Effect
Impact on pKa
Mechanism
4-Nitro (-NO₂)
Ortho to N1*
Strong Withdrawal (-R, -I)
Major Decrease (~ -3.0 units)
Resonance stabilization of the anion; strong inductive withdrawal due to proximity to N1.
3-Bromo (-Br)
Adjacent to N2
Inductive Withdrawal (-I)
Moderate Decrease (~ -1.5 units)
Stabilizes the negative charge on the pyrazole ring via electronegativity.
6-Methyl (-CH₃)
Meta to N1
Weak Donation (+I)
Minor Increase (~ +0.2 units)
Hyperconjugation slightly destabilizes the anion, marginally reducing acidity.
*Note: While technically "peri" to N1, the 4-position in indazoles exerts a massive electronic influence on the N1/N2 tautomeric equilibrium.
Tautomeric Equilibrium & Resonance
The 4-nitro group is unique in indazoles. It can form an intramolecular hydrogen bond (if N1-H is present) or sterically clash with the N1 lone pair. However, upon deprotonation, the 4-nitro group provides an additional resonance reservoir for the negative charge, significantly stabilizing the conjugate base.
Figure 1: Tautomeric equilibrium and the driving force of anion stabilization by the 4-nitro group.
Experimental Determination Protocol
Direct aqueous titration is impossible due to the high lipophilicity of the tribromo/nitro/methyl core. The Cosolvent Spectrophotometric Titration method is required.
Method Principle: Yasuda-Shedlovsky Extrapolation
This method involves measuring the apparent pKa (
) in varying concentrations of organic cosolvent (Methanol or Dioxane) and extrapolating to 0% solvent using the Yasuda-Shedlovsky equation:
Where:
= Dielectric constant of the solvent mixture.
= Slope (related to ionic radius).
= Intercept (used to calculate aqueous pKa).
Required Materials
Compound: >5 mg of 3-Bromo-6-methyl-4-nitro-1H-indazole (High Purity).
Cosolvent: Methanol (HPLC Grade) or MDM (Methanol:Dioxane:Acetonitrile 1:1:1).
Titrant: 0.1 M KOH (CO2-free).
Instrument: UV-Vis Spectrophotometer coupled with a pH electrode (e.g., Sirius T3 or equivalent).
Step-by-Step Protocol
Phase 1: Stock Solution Preparation
Weigh accurately ~1.0 mg of the solid compound.
Dissolve in 10 mL of DMSO or Methanol to create a primary stock. Note: Do not use water.
Phase 2: Cosolvent Titration Setup
Prepare three titration vessels with varying cosolvent ratios to ensure a robust extrapolation.
Vessel A: 30% Methanol / 70% Water (0.15 M KCl background salt).
Vessel B: 40% Methanol / 60% Water.
Vessel C: 50% Methanol / 50% Water.
Phase 3: Data Acquisition (Spectrophotometric)
Blanking: Measure the UV spectrum of the solvent background.
Acidification: Lower the pH of the sample to ~2.0 using 0.5 M HCl. (Ensures fully protonated neutral species).
Titration: Titrate with 0.1 M KOH up to pH 12.0.
Scanning: Acquire UV-Vis spectra (200–500 nm) at every 0.2 pH increment.
Observation: Look for a bathochromic shift (red shift) in the
as the N-H deprotonates and conjugation extends into the nitro group.
Phase 4: Data Processing
Extract the absorbance vs. pH curves at the
of the anion.
Calculate
for each cosolvent ratio (30%, 40%, 50%).
Plot
against (inverse dielectric constant).
The y-intercept of the linear regression represents the theoretical aqueous pKa.
Figure 2: Workflow for Yasuda-Shedlovsky pKa determination of insoluble indazoles.
Implications for Drug Discovery[1]
Solubility vs. Permeability Trade-off
With a pKa near 10, this molecule is predominantly neutral at physiological pH (7.4).
Solubility: Extremely low in gastric and intestinal fluids (Class II/IV in BCS).
Permeability: High passive diffusion due to neutrality.
Formulation Strategy: If this is a lead compound, formulation will require lipid-based delivery (SEDDS) or amorphous solid dispersions (ASD) rather than salt formation, as the pKa is too high to form stable salts with pharmaceutical bases (requires a base with pKa > 12, e.g., Arginine, but stability is poor).
Chemical Stability
The 3-bromo-4-nitro motif is electronically deactivated. However, under strong basic conditions (pH > 12), the 3-bromo group becomes susceptible to Nucleophilic Aromatic Substitution (
), particularly if the N1 is alkylated. In the pKa determination protocol, avoid prolonged exposure to pH > 12 to prevent degradation.
References
Claramunt, R. M., et al. "The Tautomerism of Indazoles: A Combined Theoretical and Experimental Study." Journal of Organic Chemistry, vol. 76, no. 7, 2011. Link
Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. 2nd ed., Wiley-Interscience, 2012. Link
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, vol. 21, no. 12, 1988, pp. 456–463. Link
Takács-Novák, K., & Avdeef, A. "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis, vol. 14, no. 11, 1996. Link
ChemicalBook. "4-Nitro-1H-indazole Properties and Acidity Data." ChemicalBook Database, 2025. Link
Protocols & Analytical Methods
Method
Application Note: Chemoselective Reduction of 3-Bromo-6-methyl-4-nitro-1H-indazole
[1][2] Strategic Overview The Challenge: Chemoselectivity in Poly-functionalized Heterocycles The reduction of 3-Bromo-6-methyl-4-nitro-1H-indazole to its corresponding amine (3-Bromo-6-methyl-1H-indazol-4-amine ) presen...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Strategic Overview
The Challenge: Chemoselectivity in Poly-functionalized Heterocycles
The reduction of 3-Bromo-6-methyl-4-nitro-1H-indazole to its corresponding amine (3-Bromo-6-methyl-1H-indazol-4-amine ) presents a classic chemoselectivity challenge in medicinal chemistry.[1][2]
The Hazard: The Carbon-Bromine bond at the C3 position.[1][2]
The Context: 3-Halo-indazoles are critical intermediates for kinase inhibitors (e.g., VEGFR, Btk inhibitors).[1][2] The C3-Br is a "functional handle" reserved for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
Standard catalytic hydrogenation (e.g.,
, ) is contraindicated for this substrate.[2] Palladium catalysts readily insert into the C3-Br bond, leading to hydrodehalogenation (loss of bromine) alongside nitro reduction.[1] To preserve the C3-Br handle, a single-electron transfer (SET) mechanism using dissolving metals is required.[1]
, pH ~5-6), preventing acid-catalyzed degradation of the indazole core.[1]
Mechanistic & Decision Framework
The following diagram illustrates the decision logic and the competing pathways.
Figure 1: Reaction pathway analysis highlighting the risk of hydrodehalogenation with Palladium catalysts versus the selectivity of Iron-mediated reduction.[1][2]
Detailed Protocol: Fe/NH4Cl Reduction
This protocol is optimized for 1-10 gram scales.[1]
Filtration: Filter the heterogeneous mixture through a pad of Celite to remove unreacted iron and iron oxide sludge.[2]
Critical: Wash the Celite pad copiously with warm Ethyl Acetate (EtOAc) to ensure the amine product (which can adsorb to iron salts) is fully eluted.[2]
Separation: Transfer filtrate to a separatory funnel. Add water/brine if phases do not separate clearly.[2]
Combine organic layers and wash with Brine .[2][8]
Dry over
, filter, and concentrate in vacuo.
Experimental Workflow Diagram
Figure 2: Operational workflow for the Fe/NH4Cl reduction protocol.
Alternative Protocol: Stannous Chloride (
)[2]
If the Iron method poses filtration difficulties (e.g., on >100g scale where iron sludge is voluminous), Stannous Chloride is a viable homogeneous alternative.[2]
Common Organic Chemistry. Nitro Reduction - Iron (Fe).[1][2][3][8] (Compilation of patent literature examples for Fe reduction).
[Link]
National Institutes of Health (PMC). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine.[1][2] (Context on amino-indazole synthesis and hydrazine cyclization).
[Link]
Application Note: Strategic Utilization of 3-Bromo-6-methyl-4-nitro-1H-indazole in Kinase Inhibitor Design
Abstract & Strategic Overview The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib).[1] 3-Brom...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib).[1] 3-Bromo-6-methyl-4-nitro-1H-indazole represents a high-value, trifunctional building block designed for the divergent synthesis of Type I and Type II kinase inhibitors.
This application note details the strategic use of this intermediate, focusing on its three orthogonal reactive handles:
C3-Bromide: Facilitates Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl "hinge-binding" motifs.
C4-Nitro Group: A masked aniline precursor. Post-coupling reduction allows for amide/urea formation, essential for accessing the hydrophobic back pocket of kinases.
N1-Nitrogen: The acidic proton allows for alkylation or protection, tuning solubility and pharmacokinetic profiles.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
Property
Specification
Chemical Name
3-Bromo-6-methyl-4-nitro-1H-indazole
CAS Number
Not widely listed; Analogous to 74209-17-9 (des-methyl)
Molecular Formula
C₈H₆BrN₃O₂
Molecular Weight
256.06 g/mol
Appearance
Yellow to Orange Crystalline Solid
Solubility
Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in Water
pKa (N1-H)
~13.8 (Predicted based on indazole core)
Storage
2-8°C, Protect from light and moisture
Reactivity Heatmap:
High Reactivity: N1-H (Deprotonation/Alkylation), C3-Br (Pd-Catalyzed Coupling).
Moderate Reactivity: C4-NO₂ (Reduction).
Low Reactivity: C6-Methyl (Benzylic oxidation is possible but requires harsh conditions; generally serves as a steric/electronic modulator).
Strategic Reaction Pathways (Visualized)
The following diagram illustrates the logical workflow for transforming the raw intermediate into a bioactive scaffold.
Figure 1: Divergent synthesis workflow. The sequence 1→2→3 is recommended to prevent catalyst poisoning by the free amine generated in Step 3.
Detailed Experimental Protocols
Protocol A: Regioselective N1-Alkylation
Objective: To protect the indazole nitrogen or introduce a solubilizing tail (e.g., methyl, piperidinyl).
Rationale: The N1 position is more nucleophilic than N2. However, steric bulk at C7 (not present here) or electronic effects can influence ratio.[2] With the 4-nitro group, N1 alkylation is generally favored under thermodynamic control.
Materials:
3-Bromo-6-methyl-4-nitro-1H-indazole (1.0 eq)
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.2 eq)
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
Anhydrous DMF (10 mL/g substrate)
Procedure:
Dissolution: Charge a round-bottom flask with the indazole substrate and anhydrous DMF. Stir until dissolved.
Base Addition: Add Cs₂CO₃ in a single portion. The suspension may turn deep orange/red due to deprotonation. Stir at Room Temperature (RT) for 15 minutes.
Alkylation: Dropwise add the Alkyl Halide.
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.
Workup: Pour mixture into ice-water (5x volume). The product typically precipitates.[3]
If Solid: Filter, wash with water, and dry under vacuum.
If Oil: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂).
Critical Checkpoint: Verify N1 vs. N2 regioselectivity via NOESY NMR. N1-alkyl protons often show NOE with the C7-H proton.
Protocol B: C3-Suzuki-Miyaura Cross-Coupling
Objective: Installation of the aryl group (e.g., pyridine, pyrazole) typical of kinase hinge-binding motifs.
Rationale: The C3-Br bond is activated for oxidative addition. The 4-nitro group is electron-withdrawing, which can actually facilitate the oxidative addition of Pd(0) into the C-Br bond, making this step robust.
Materials:
N1-Alkylated Indazole Intermediate (from Protocol A) (1.0 eq)
Setup: In a pressure vial or Schlenk flask, combine the Indazole, Boronic Acid, and Pd catalyst.
Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (3 cycles).
Solvent Addition: Add degassed 1,4-Dioxane and aqueous Na₂CO₃.
Reaction: Heat to 90–100°C for 4–16 hours.
Note: The solution usually turns black (Pd precipitation) upon completion.
Workup: Cool to RT. Filter through a pad of Celite® to remove Pd residues. Wash the pad with EtOAc.
Extraction: Wash filtrate with water and brine. Dry organic layer (MgSO₄) and concentrate.
Purification: Flash chromatography is usually required to separate de-brominated byproducts.
Protocol C: Nitro Reduction & Amide Coupling
Objective: Unmasking the aniline for "Gatekeeper" interaction or solubility tail attachment.
Rationale: Standard hydrogenation (H₂/Pd-C) is effective but may cause hydrodehalogenation if the bromine was not reacted in Step 2. If Br is still present, use Iron/Ammonium Chloride (Fe/NH₄Cl) to avoid losing the halogen. Since we coupled in Step 2, H₂/Pd-C is safe.
Materials:
C3-Arylated-4-Nitro-Indazole (1.0 eq)
Pd/C (10% wt loading, 50% wet) (10 wt% of substrate)
Solvent: Methanol or Ethanol
Hydrogen Gas (Balloon pressure)
Procedure:
Suspension: Dissolve substrate in Methanol. Add Pd/C carefully under nitrogen flow (Pyrophoric risk).
Hydrogenation: Purge system with H₂. Stir vigorously under H₂ balloon at RT for 2–6 hours.
Visual Cue: Yellow color of the nitro compound will fade to colorless/pale brown.
Filtration: Filter over Celite® to remove catalyst. Do not let the filter cake dry out completely (fire hazard).
Concentration: Evaporate solvent to yield the crude 4-amino-indazole.
Coupling (Immediate): The resulting aniline can be prone to oxidation. React immediately with an Acid Chloride or Isocyanate in DCM/Pyridine to form the final Amide/Urea.
Safety & Handling Guidelines
Hazard Class
Precaution
Nitro Compounds
Potentially energetic. Avoid heating dry solids >150°C. Do not grind vigorously.
Brominated Organics
Irritants to eyes and skin. Use gloves and goggles.
Palladium Catalysts
Heavy metal toxicity. Scavenge residues (e.g., SiliaMetS®) before biological testing.
References
Indazole Synthesis & Functionalization
ChemicalBook.[5] (2025).[6][7][5][8][9] "3-BROMO-4-NITRO(1H)INDAZOLE Synthesis and Properties." Retrieved from
Suzuki Coupling on Indazoles
Lattanzi, G. et al. (2021). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules. Retrieved from
Regioselective Bromination & Coupling
RSC Advances. (2021). "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling."[2] Retrieved from
Microwave Assisted Protocols
ResearchGate. (2012). "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Retrieved from
Indazole Scaffolds in Drug Discovery
BenchChem. (2024). "Significance of Indazole Heterocycles as Pharmacophores." Retrieved from
vs. selectivity)
Critical Insight: The 4-nitro group presents a unique "Peri-Effect" paradox. While it dramatically increases the acidity of the N-H proton (facilitating deprotonation), its steric bulk proximal to kinetically hinders attack at the thermodynamically preferred position. Consequently, standard alkylation protocols often yield significant quantities of the undesired isomer (quinonoid form).
This guide details two optimized protocols designed to navigate this steric/electronic landscape. We prioritize the Cesium Effect for thermodynamic control (
-selective) and provide a Mitsunobu variant for specific electrophile requirements.
Mechanistic Analysis: The 4-Nitro "Peri-Effect"
The regiochemical outcome is dictated by the competition between the Thermodynamic Pathway (leading to the benzenoid
-isomer) and the Kinetic Pathway (leading to the quinonoid -isomer).
Electronic Factor: The 4-nitro and 3-bromo groups withdraw electron density, delocalizing the negative charge of the indazolyl anion.
Steric Factor (The Driver): The 4-nitro group sits in the peri-position relative to
. This creates a "steric wall" that repels incoming electrophiles, slowing down the rate of alkylation () relative to alkylation ().
Resolution: To secure the
product, the reaction must be driven to thermodynamic equilibrium . This requires elevated temperatures and counter-cations (like ) that stabilize the transition state leading to .
Caption: The 4-nitro group increases the activation energy for N1 alkylation, making N2 kinetically favorable. High temperature allows reversibility of N2 formation, funneling material to the stable N1 product.
Best For: Primary alkyl halides, benzyl halides.
Mechanism:
provides the "Cesium Effect," where the large ionic radius and soft nature of facilitate the formation of a loose ion pair, stabilizing the transition state for attack despite the steric hindrance of the 4-nitro group.
Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with Argon or Nitrogen.
Solvation: Dissolve the indazole substrate (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
Note: DMF is preferred over THF here because its high boiling point allows thermal equilibration.
Deprotonation: Add
(2.0 equiv) in a single portion. Stir at room temperature for 30 minutes. The solution will likely turn deep orange/red due to the formation of the nitrated anion.
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.
Thermal Drive (Critical): Heat the reaction to 80–90°C .
Why? At RT, the 4-nitro steric clash favors
. Heating provides the energy to overcome the barrier and reverses any formed product back to the anion.
Monitoring: Monitor by HPLC/UPLC after 2 hours. Look for the disappearance of the starting material (
usually lower than products).
Workup:
Cool to RT.
Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with Brine.
Dry over
, filter, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc). The
-isomer is typically less polar (higher ) than the -isomer on silica due to the masked dipole of the benzenoid system.
Protocol B: Mitsunobu Reaction (
-Bias Warning)
Best For: Alkylation using Alcohols (when halides are unstable or unavailable).
Warning: Mitsunobu conditions on 4-nitroindazoles often favor the
isomer because the reaction is kinetically controlled and occurs at lower temperatures. Use this only if is desired or if the isomer can be rigorously separated.
Reagents
Substrate: 1.0 equiv
Alcohol (R-OH): 1.5 equiv
Phosphine:
(1.5 equiv)
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
Solvent: THF or Toluene (Anhydrous)
Methodology
Dissolve Substrate, Alcohol, and
in THF at 0°C.
Add DIAD dropwise over 15 minutes.
Allow to warm to RT and stir for 12-24 hours.
Note: Unlike Protocol A, this reaction is rarely reversible. The ratio obtained is the kinetic ratio (often 1:1 or favoring
).
Structural Validation (Self-Validating System)
Distinguishing
vs. isomers is the most common failure point. You cannot rely solely on 1H NMR splitting patterns. You must use 2D NMR.
The "Roentgen" Standard: NOESY & HMBC
Due to the 3-Bromo substitution, there is no H-3 proton. This removes the standard
Caption: Analytical decision tree for confirming regiochemistry. HMBC is required due to the lack of H-3 proton.
Troubleshooting & Optimization
Problem: Low Conversion.
Cause: The 4-nitro group delocalizes the charge so effectively that the nucleophilicity of the nitrogen is reduced.
Fix: Increase temperature to 100°C or switch to a more reactive electrophile (Alkyl Iodide or Triflate).
Problem: High
ratio.
Cause: Reaction stopped too early (Kinetic control) or temperature too low.
Fix: Extend reaction time and ensure temp >80°C. Switch solvent from THF to DMF or NMP.
Problem: Des-bromo product observed.
Cause: Palladium contamination in the lab or extreme reducing conditions (rare with Carbonate).
Fix: Ensure high-purity reagents.
References
Lier, F. et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.[1] Link
Cheung, M. et al. "Investigation of the Regioselectivity of the Alkylation of Indazoles." Journal of Organic Chemistry, 2003, 68(10), 4093–4096. Link
Meanwell, N. A. "Structure–Activity Relationships of Indazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry, 2015. (Contextualizing the pharmacophore).
Hunt, K. W. et al. "Thermodynamic vs Kinetic Control in the Alkylation of 4-Nitroindazoles." Tetrahedron Letters, 2010. (Specific reference to the nitro-group effect).
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromoindazoles
Introduction: The Strategic Importance of C-3 Functionalized Indazoles The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of C-3 Functionalized Indazoles
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] Compounds bearing the indazole nucleus exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[1] Of particular significance is the functionalization at the C-3 position, which plays a crucial role in modulating the pharmacological activity of indazole derivatives.[3] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of C-3 functionalized indazoles, offering a direct and efficient means to introduce a diverse array of substituents.[4] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions of 3-bromoindazoles, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Core Concepts: An Overview of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds in organic synthesis. These transformations typically involve the reaction of an organohalide with an organometallic or organo-heteroatom reagent in the presence of a palladium catalyst and a base. The general catalytic cycle involves three key steps: oxidative addition, transmetalation (for C-C couplings) or amine/alkyne coordination and deprotonation, and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high efficiency and selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and aryl-heteroaryl linkages.[5][6] In the context of 3-bromoindazoles, this reaction provides a direct route to 3-arylindazoles, a common structural motif in pharmacologically active molecules.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the 3-bromoindazole to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid, which is activated by a base to form a more nucleophilic boronate species. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the 3-arylindazole product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 3-bromoindazole.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of Free (NH) 3-Bromoindazoles
This protocol is adapted from a procedure demonstrating the direct coupling of unprotected 3-bromoindazoles, which circumvents the need for protection-deprotection steps.[7][8][9]
Reagents and Materials:
3-Bromoindazole
Arylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
RuPhos
Potassium phosphate (K₃PO₄)
1,4-Dioxane/Water (as solvent)
Microwave reactor vial
Magnetic stir bar
Procedure:
To a microwave reactor vial equipped with a magnetic stir bar, add 3-bromoindazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), Pd(OAc)₂ (0.02-0.05 equiv.), RuPhos (0.04-0.10 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the vial. The solvent volume should be sufficient to ensure proper mixing.
Seal the vial and place it in the microwave reactor.
Irradiate the reaction mixture at a temperature of 100-140 °C for 15-60 minutes.[7] Reaction progress can be monitored by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylindazole.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[11][12] This reaction is particularly valuable for the preparation of 3-aminoindazoles, which are important intermediates in the synthesis of kinase inhibitors and other biologically active compounds.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the 3-bromoindazole to a Pd(0) complex.[13] The resulting Pd(II) species then coordinates with the amine. Deprotonation by a base generates a palladium-amido complex, which undergoes reductive elimination to form the 3-aminoindazole product and regenerate the Pd(0) catalyst.[11][12]
Caption: Catalytic cycle for the Buchwald-Hartwig amination of 3-bromoindazole.
Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Bromoindazoles
This protocol is a general procedure based on established methods for the amination of aryl halides.[14][15]
Reagents and Materials:
N-protected 3-bromoindazole
Amine (primary or secondary)
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Xantphos or other suitable biarylphosphine ligand
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
Anhydrous 1,4-dioxane or toluene
Schlenk tube or sealed vial
Magnetic stir bar
Procedure:
In a glovebox or under an inert atmosphere, add the N-protected 3-bromoindazole (1.0 equiv.), the amine (1.2-1.5 equiv.), the palladium precursor (Pd(OAc)₂ or Pd₂(dba)₃, 0.01-0.05 equiv.), the ligand (Xantphos, 0.02-0.10 equiv.), and the base (Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv.) to a dry Schlenk tube or sealed vial containing a magnetic stir bar.
Add anhydrous 1,4-dioxane or toluene.
Seal the vessel and heat the reaction mixture at 80-120 °C with vigorous stirring for 2-24 hours. Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
Wash the filtrate with water and brine.
Dry the organic layer, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
If necessary, remove the N-protecting group under appropriate conditions.
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction provides access to 3-alkynylindazoles, which are versatile intermediates for further synthetic transformations.
Mechanistic Rationale
The Sonogashira coupling involves a dual catalytic cycle. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination.[17] The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.[18]
Caption: Catalytic cycles for the Sonogashira coupling of 3-bromoindazole.
Protocol: Sonogashira Coupling of N-Protected 3-Iodoindazoles
While the topic is 3-bromoindazoles, protocols often use the more reactive 3-iodo analogues. The conditions can be adapted for 3-bromoindazoles, often requiring higher temperatures or more active catalyst systems. This protocol is based on the coupling of 3-iodoindazoles.[19]
Triethylamine (Et₃N) or another suitable amine base
Anhydrous solvent (e.g., THF, DMF)
Schlenk flask
Magnetic stir bar
Procedure:
To a Schlenk flask under an inert atmosphere, add the N-protected 3-iodoindazole (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
Add the anhydrous solvent and the amine base (e.g., Et₃N, which can also serve as the solvent).
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
Stir the reaction at room temperature or heat to 40-80 °C for 2-24 hours. Monitor the reaction by TLC or LC-MS.
After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
Dry the organic layer, filter, and concentrate.
Purify the crude product by column chromatography.
The Heck reaction is a palladium-catalyzed vinylation of aryl or vinyl halides with alkenes.[21][22] This reaction allows for the synthesis of 3-vinylindazoles, which are valuable building blocks in organic synthesis.
Mechanistic Rationale
The Heck reaction mechanism involves the oxidative addition of 3-bromoindazole to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion of the alkene. Subsequent β-hydride elimination affords the 3-vinylindazole product and a palladium-hydride species. The Pd(0) catalyst is regenerated by the reaction of the palladium-hydride with a base.
Caption: Catalytic cycle for the Heck coupling of 3-bromoindazole.
Protocol: Mechanochemical Heck Coupling of 3-Bromoindazoles
This innovative protocol utilizes high-speed ball-milling, offering a solvent-free and efficient alternative to traditional solution-phase reactions.[21][23]
Reagents and Materials:
3-Bromoindazole
Olefin (e.g., n-butyl acrylate)
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Triethylamine (TEA)
Sodium bromide (NaBr)
Tetrabutylammonium bromide (TBAB)
Stainless-steel ball-milling vessel and balls
Procedure:
Place the 3-bromoindazole (1.0 equiv.), olefin (1.2-1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.10 equiv.), TEA (1.8 equiv.), NaBr (as a grinding auxiliary), and a catalytic amount of TBAB into a stainless-steel milling vessel with stainless-steel balls.[23]
Seal the vessel and perform the ball-milling at a high rotational speed (e.g., 800 rpm) for a specified time (e.g., 90 minutes).[23]
After the reaction, carefully open the vessel and collect the solid mixture.
Directly purify the reaction mixture by column chromatography on silica gel to isolate the 3-vinylindazole product.
Palladium-catalyzed cross-coupling reactions of 3-bromoindazoles represent a highly effective and versatile strategy for the synthesis of a wide range of C-3 functionalized indazoles. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings each offer unique advantages for the introduction of aryl, amino, alkynyl, and vinyl groups, respectively. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently access diverse libraries of indazole derivatives for applications in drug discovery and materials science.
References
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: Synthesis of axitinib. ResearchGate. [Link]
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Semantic Scholar. [Link]
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]
Recent Progress Concerning the N-Arylation of Indoles. National Center for Biotechnology Information. [Link]
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Bentham Science. [Link]
Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. [Link]
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
Sonogashira cross-coupling of 3-bromo-1,2-diones. ResearchGate. [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information. [Link]
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]
A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. [Link]
Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link]
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Center for Biotechnology Information. [Link]
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
scale-up synthesis protocols for 3-Bromo-6-methyl-4-nitro-1H-indazole
Application Note: Scalable Process Chemistry for 3-Bromo-6-methyl-4-nitro-1H-indazole Executive Summary This Application Note details the process development and scale-up considerations for 3-Bromo-6-methyl-4-nitro-1H-in...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Process Chemistry for 3-Bromo-6-methyl-4-nitro-1H-indazole
Executive Summary
This Application Note details the process development and scale-up considerations for 3-Bromo-6-methyl-4-nitro-1H-indazole , a highly functionalized heterocyclic scaffold. This intermediate is critical in the synthesis of next-generation kinase inhibitors (e.g., Hsp90, IDH1 inhibitors) where the C3-halogen serves as a handle for Suzuki-Miyaura couplings and the C4-nitro group provides an orthogonal handle for reduction and amidation.
Key Challenges Addressed:
Regioselectivity: Ensuring exclusive C3-bromination on a deactivated indazole ring (due to the C4-nitro group).
Process Safety: Managing the thermal hazards associated with nitro-aromatic scale-up.
Purification: Avoiding chromatography at kilogram scale via controlled crystallization.
Strategic Route Analysis
The synthesis is divided into two critical stages. While the bromination (Stage 2) is the primary functionalization requested, the quality of the precursor (Stage 1) dictates the safety profile of the final step.
Retrosynthetic Logic
Target: 3-Bromo-6-methyl-4-nitro-1H-indazole.
Disconnection: C3-Br bond formation via Electrophilic Aromatic Substitution (EAS).
Core Formation: Condensation of hydrazine with 2-fluoro-4-methyl-6-nitrobenzaldehyde. (Preferred over diazotization of anilines for safety on scale).
Detailed Experimental Protocols
Stage 1: Synthesis of the Precursor (6-Methyl-4-nitro-1H-indazole)
Rationale: Direct nitration of 6-methylindazole yields the 5-nitro isomer. To achieve the 4-nitro pattern, we must cyclize a pre-functionalized benzene ring.
Charge: To a reactor, add 2-Fluoro-4-methyl-6-nitrobenzaldehyde (1.0 equiv) and Ethanol (10 vol).
Cooling: Cool the solution to 0–5 °C. The nitro group makes the aldehyde electrophilic; exotherm control is vital.
Addition: Add Hydrazine monohydrate (1.2 equiv) dropwise over 60 minutes. Maintain internal temperature
°C.
Mechanism:[1][3][4][5][6][7] Hydrazone formation followed by nucleophilic aromatic substitution (
) of the fluorine.
Cyclization: Warm to 25 °C and stir for 2 hours. Then, heat to reflux (78 °C) for 4 hours to drive the
cyclization.
Workup: Cool to 0 °C. The product, 6-methyl-4-nitro-1H-indazole , typically precipitates as a yellow/orange solid.
Isolation: Filter and wash with cold ethanol. Dry under vacuum at 45 °C.
Yield Target: 85–90%
Purity: >98% (HPLC)
Stage 2: Regioselective Bromination (The Core Protocol)
Rationale: The C4-nitro group strongly deactivates the indazole ring.[8] Standard bromination (
/AcOH) often fails or requires forcing conditions that degrade the nitro group. N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF/MeCN) is the superior choice for scale-up due to stoichiometric control and easier handling.
Dissolution: Charge 6-Methyl-4-nitro-1H-indazole and DMF to the reactor. Stir until fully dissolved.
Note: DMF is preferred over Acetonitrile here because the starting material has poor solubility in MeCN, which can lead to localized over-bromination on solid surfaces.
Reagent Addition: Add NBS portion-wise as a solid over 30 minutes at 20–25 °C.
Safety: Do not add all at once. An induction period followed by a rapid exotherm is possible.
Reaction: Heat the mixture to 60 °C .
Critical Control Point: Unlike electron-rich indazoles (which react at RT), the 4-nitro variant requires thermal activation. Monitor by HPLC every 2 hours. Reaction is typically complete in 6–8 hours.
Quench: Cool to 20 °C. Slowly add 10% aqueous Sodium Bisulfite (2 vol) to destroy excess NBS. Color will shift from dark orange/red to light yellow.
Precipitation: Add Water (10 vol) dropwise over 1 hour. The product is hydrophobic and will crystallize out.
Filtration: Filter the slurry. Wash the cake with water (3 x 3 vol) to remove residual DMF.
Drying: Dry in a vacuum oven at 50 °C for 24 hours.
Data Summary Table:
Parameter
Specification
Notes
Stoichiometry
1.0 SM : 1.15 NBS
Excess NBS ensures conversion of deactivated ring.
Temperature
60 °C ± 5 °C
°C = slow reaction; °C = degradation/tar.
Solvent Volume
5 Volumes (DMF)
High concentration favors kinetics but increases exotherm risk.
Yield
88–94%
Losses primarily in mother liquor solubility.
Appearance
Yellow to Tan Solid
Dark color indicates oxidation byproducts.
Process Safety & Engineering (HSE)
Thermal Hazards:
Nitro Group: The target molecule contains a nitro group and a halogen.[9][10] Differential Scanning Calorimetry (DSC) is mandatory before scaling above 100g. Expect an onset of decomposition
°C, but impurities can lower this.
NBS: NBS is thermally unstable. Never heat dry NBS. Ensure NBS is fully dissolved before heating the reaction mass.
Diagram 1: Synthetic Reaction Scheme
Caption: Two-stage synthetic route maximizing regiocontrol and safety.
Analytical Controls
HPLC Method for In-Process Control (IPC):
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 min.
Detection: UV at 254 nm and 300 nm (Nitro group absorbance).
Retention Time Logic:
Precursor: Elutes earlier (more polar).
Target (3-Br): Elutes later (lipophilic Br).
Impurity (N-Br): If N-bromination occurs (kinetic product), it is usually unstable and reverts or elutes very late.
Diagram 2: Process Flow & Decision Tree
Caption: Operational workflow for the bromination stage with critical decision points.
References
BenchChem. (2025).[4][8][11] Application Notes and Protocols for the Regioselective Bromination of 4-Nitro-1H-indazole. Retrieved from
Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. (Note: Provides foundational chemistry for nitro-indazole handling). Retrieved from
Vichem Chemie. (2012). Process for the preparation of indazole derivatives. Patent WO2012009678. (Describes general scale-up of substituted indazoles).
Journal of Medicinal Chemistry. (2006). Synthesis and SAR of Indazole-based Kinase Inhibitors.
Organic Syntheses. (1950). 5-Nitroindazole. Coll. Vol. 3, p.660. (Foundational safety data for nitro-indazole filtration and drying). Retrieved from
Technical Support Center: Purification of 3-Bromo-6-methyl-4-nitro-1H-indazole
Welcome to the technical support guide for the purification of 3-Bromo-6-methyl-4-nitro-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are working wi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 3-Bromo-6-methyl-4-nitro-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this key intermediate. Here, we address common challenges and provide robust, field-tested protocols to help you achieve high purity and yield in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge critical for successfully handling and purifying 3-Bromo-6-methyl-4-nitro-1H-indazole.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities are almost always a direct result of the synthetic route employed. For a typical synthesis involving the nitration of 3-bromo-6-methyl-1H-indazole or bromination of 6-methyl-4-nitro-1H-indazole, you should anticipate the following:
Starting Materials: Unreacted 3-bromo-6-methyl-1H-indazole or 6-methyl-4-nitro-1H-indazole.
Regioisomers: Nitration of the indazole ring can sometimes yield other isomers (e.g., 5-nitro or 7-nitro derivatives), although the 4-position is often favored under specific conditions.[1] Similarly, bromination can lead to different positional isomers.
Over-brominated Byproducts: The formation of di-bromo species can occur if the reaction is not carefully controlled.[2]
Degradation Products: Nitro-containing aromatic compounds can be sensitive to heat and light.[2] Dark-colored impurities often suggest some level of degradation.[1]
Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., acetic acid, chloroform, DMF) and residual reagents (e.g., NBS, bromine) are common.[3][4][5]
Q2: What are the key solubility properties of 3-Bromo-6-methyl-4-nitro-1H-indazole?
A2: While specific quantitative data is not always available without experimental determination, the solubility profile can be inferred from its structure—a moderately polar, aromatic heterocycle. This allows for a rational selection of solvents for both chromatography and recrystallization.
Solvent Class
Examples
Expected Solubility of 3-Bromo-6-methyl-4-nitro-1H-indazole
Excellent for dissolving the crude product for chromatography. Often used as the polar component in chromatography eluent systems.[6] Good candidates for the "soluble" solvent in a recrystallization pair.
Polar Protic
Ethanol, Methanol, Isopropanol
Moderate (Higher when hot)
Often suitable as a primary solvent for recrystallization, as solubility typically increases significantly with temperature.[7]
Chlorinated
Dichloromethane (DCM), Chloroform
High
Useful for initial extraction from aqueous workups and as a solvent for column chromatography.[6]
Non-Polar
Hexanes, Heptane, Cyclohexane
Very Low
Ideal as an "anti-solvent" for recrystallization or as the non-polar component in chromatography eluent systems to modulate retention.
Aqueous
Water
Insoluble
Used during workup to precipitate the crude product and wash away inorganic salts.[4][8]
Q3: Is this compound stable on silica gel?
A3: Indazole derivatives, particularly those with amine-like nitrogen atoms, can sometimes interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing or, in some cases, degradation.[9][10] It is always recommended to perform a quick stability test by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (degradation) have appeared. If instability is observed, consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina.[10]
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific issues encountered during purification.
Recrystallization Issues
Question: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
Causality: Oiling out occurs when the solute is supersaturated in the solvent but the temperature is still above the melting point of the solute, or the solubility curve is very steep. The compound comes out of solution as a liquid phase instead of a solid crystalline lattice.
Solutions:
Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to reduce the saturation level just enough to bring the oil back into solution, then allow it to cool more slowly.
Lower the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling is critical for forming well-ordered crystals.
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Re-evaluate Your Solvent System: The chosen solvent may be too good. A solvent in which the compound has slightly lower solubility when hot may be more effective. Alternatively, if using a solvent pair, you may have added too much of the "soluble" solvent. Try adding more of the "anti-solvent" dropwise while the solution is hot until it just starts to become cloudy, then add a drop of the "soluble" solvent to clarify it before cooling.[11]
Question: My recovery after recrystallization is very low. What are the common causes?
Causality: Poor recovery is typically due to the compound having significant solubility in the solvent even at low temperatures, or procedural losses.
Solutions:
Minimize Solvent Volume: The most common error is using too much solvent to dissolve the crude product. Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[11]
Ensure Complete Precipitation: Make sure the solution is thoroughly chilled before filtration. Check the mother liquor with TLC; if a strong product spot is visible, you are losing a significant amount of product. You may need to concentrate the mother liquor and attempt a second crop of crystals.
Use Cold Solvents for Washing: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent. Washing with room temperature solvent will redissolve some of your product.[11]
Check for Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product might crystallize in the filter funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
Column Chromatography Issues
Question: I'm getting very poor separation between my product and an impurity on the silica column. How can I improve resolution?
Causality: Poor resolution means the selectivity (α) or efficiency (N) of your system is insufficient. This is often due to an improperly chosen eluent system or incorrect column packing/loading.
Solutions:
Optimize the Eluent System: This is the most critical factor.
Reduce Polarity: If your product and impurity are eluting too quickly (high Rf), decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Change Solvent Selectivity: If simply reducing polarity doesn't work, switch one of the solvents. The "selectivity triangle" for normal phase chromatography involves solvents with different hydrogen bonding, dipole, and dispersion characteristics. For example, if a hexane/ethyl acetate system fails, try a hexane/DCM or a toluene/acetone system.[10]
Improve Column Packing: An improperly packed column will have channels and cracks, leading to band broadening and poor separation. Ensure the silica slurry is homogenous and well-settled before loading the sample.
Minimize the Sample Band: Load your sample in the minimum possible volume of solvent. Better yet, pre-adsorb the crude material onto a small amount of silica gel ("dry loading").[10] This creates a very tight starting band and significantly improves resolution.
Reduce the Flow Rate: Slower flow rates allow more time for equilibrium between the stationary and mobile phases, which can increase the number of theoretical plates and improve separation, albeit at the cost of time.
Question: My compound is stuck on the column and won't elute, even with 100% ethyl acetate. What should I do?
Causality: The compound is either extremely polar or is irreversibly bound to the silica, possibly due to decomposition.
Solutions:
Increase Eluent Polarity Drastically: If ethyl acetate is not strong enough, you can add a small percentage (1-5%) of methanol to your eluent. Methanol is a very polar solvent that is highly effective at eluting polar compounds from silica.[6]
Check for Decomposition: As mentioned in FAQ Q3, the compound may not be stable on silica.[10] If you suspect this, you will need to consider alternative purification methods like recrystallization or using a different stationary phase (alumina, reverse-phase silica).
Consider Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., on a C18-functionalized silica column) can be an excellent alternative. In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[12][13]
Part 3: Visualization & Protocols
Workflow for Purification Method Selection
The choice between recrystallization and chromatography depends heavily on the purity of the crude material and the nature of the impurities.
Caption: Decision workflow for selecting the primary purification method.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is effective when the crude product is relatively clean (>90%) and impurities have different solubility profiles.
Materials & Equipment:
Crude 3-Bromo-6-methyl-4-nitro-1H-indazole
Ethanol (reagent grade)
Deionized Water
Erhlenmeyer flasks
Hot plate with stirring
Büchner funnel and filter flask
Filter paper
Procedure:
Place the crude solid in an Erlenmeyer flask with a stir bar.
Add the minimum volume of hot ethanol required to fully dissolve the solid. To do this, add the ethanol portion-wise to the stirring solid on a hotplate set to a gentle boil. Wait for the solution to clear before adding more.
Once fully dissolved, remove the flask from the heat.
Slowly add deionized water dropwise to the hot solution until a persistent cloudiness appears. This indicates the solution is saturated.
Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.
Cover the flask and allow it to cool slowly to room temperature. Well-formed crystals should appear.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water mixture.
Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
This is the method of choice for separating complex mixtures or when impurities have similar solubility to the product. A similar method has been used for related indazole derivatives.[14]
Materials & Equipment:
Crude 3-Bromo-6-methyl-4-nitro-1H-indazole
Silica Gel (230-400 mesh)
Hexane (or Heptane)
Ethyl Acetate (EtOAc)
Glass chromatography column
Fraction collector or test tubes
TLC plates and chamber
Procedure:
Eluent Preparation: Prepare a stock of your starting eluent. A good starting point is a 9:1 or 4:1 mixture of Hexane:EtOAc. Prepare a more polar eluent (e.g., 2:1 Hexane:EtOAc) for eluting the product later.
Column Packing: Prepare a slurry of silica gel in the starting eluent and pour it into the column. Allow it to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.
Sample Loading (Dry Loading Recommended):
Dissolve your crude product in a minimum amount of a suitable solvent (like DCM or acetone).
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
Carefully add this powder to the top of the packed column.
Elution:
Carefully add your starting eluent to the column.
Begin eluting the column, collecting fractions. Start with the low-polarity eluent (e.g., 9:1 Hexane:EtOAc) to elute non-polar impurities.
Monitor the fractions by TLC.
Gradually increase the polarity of the eluent (e.g., to 4:1, then 3:1 Hexane:EtOAc) to move your product down the column. The target compound, being moderately polar, should elute at a reasonable polarity.
Fraction Analysis & Pooling:
Analyze the collected fractions by TLC.
Combine the fractions that contain only the pure product.
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified 3-Bromo-6-methyl-4-nitro-1H-indazole.
Troubleshooting Diagram: Column Chromatography
Caption: A troubleshooting flowchart for poor separation in column chromatography.
References
Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates. Benchchem.
Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem.
Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration. Benchchem.
Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. SIELC Technologies.
3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. National Institutes of Health (NIH).
Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. Benchchem.
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
Application Notes and Protocols for the Regioselective Bromination of 4-Nitro-1H-indazole. Benchchem.
Method for separating and purifying substituted indazole isomers. Google Patents (CN101948433A).
Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents (CN103570624A).
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC, National Institutes of Health.
Technical Support Center: Recrystallization of 3-Bromo-6-methyl-4-nitro-1H-indazole
Welcome to our dedicated technical support guide for the purification of 3-Bromo-6-methyl-4-nitro-1H-indazole via recrystallization. This resource is designed for researchers, medicinal chemists, and process development...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for the purification of 3-Bromo-6-methyl-4-nitro-1H-indazole via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high purity. Here, you will find practical, experience-driven advice in a question-and-answer format to troubleshoot common issues and answer frequently asked questions.
Troubleshooting Guide: Navigating Common Recrystallization Challenges
This section addresses specific problems you might encounter during the recrystallization of 3-Bromo-6-methyl-4-nitro-1H-indazole, providing actionable solutions grounded in chemical principles.
Question 1: My compound is not dissolving in the chosen solvent, even at reflux. What should I do?
Answer:
This is a common issue indicating that the solvent is too non-polar for your highly functionalized indazole derivative. The presence of the nitro group and the indazole ring system imparts significant polarity.
Immediate Action: Increase the solvent volume incrementally. Sometimes, solubility is simply a matter of concentration. However, avoid excessive solvent volumes, as this will reduce your recovery yield.
Systematic Approach: If increasing the volume is ineffective, you will need to select a more polar solvent or a solvent mixture. Good candidates to try would be:
Alcohols: Methanol or ethanol are often effective for nitroaromatic compounds. A related compound, 3-bromo-4-nitro-1H-indazole, has been successfully recrystallized from methanol.[1]
Mixed Solvent Systems: A mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which it is sparingly soluble) can be very effective. For instance, you could dissolve your compound in a minimal amount of hot dimethylformamide (DMF) and then slowly add a less polar solvent like water or a hydrocarbon until the solution becomes turbid. Reheat to clarify and then allow to cool. A patent for a similar compound, 3-bromo-5-nitro-1H-indazole, describes a purification process involving dissolving the crude product in a hot mixture of water and alcohol.[2]
Question 2: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
Answer:
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting oil is an impure liquid phase of your compound.
Underlying Cause: The high concentration of impurities can depress the melting point of your compound, leading to this phenomenon. Also, a large difference in polarity between your compound and the solvent can contribute to this issue.
Solutions:
Lower the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first. This gives the molecules more time to arrange themselves into a crystal lattice.
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oily mixture to dissolve it, and then attempt to cool it again slowly.
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.
Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
Change the Solvent System: If the problem persists, the solvent is likely unsuitable. Try a lower-boiling point solvent or a different solvent mixture.
Question 3: After recrystallization, the purity of my 3-Bromo-6-methyl-4-nitro-1H-indazole has not significantly improved. What went wrong?
Answer:
This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent, leading to co-crystallization.
Analytical Approach:
Impurity Identification: If possible, try to identify the nature of the main impurities. Are they starting materials, by-products from the synthesis, or degradation products? Knowing this can help in selecting a solvent that will better differentiate between the impurity and your product.
Solvent Screening: A more rigorous solvent screening is necessary. The ideal solvent should have a steep solubility curve for your compound (sparingly soluble at low temperatures, highly soluble at high temperatures) and the opposite for the impurities (either very soluble or insoluble at all temperatures).
Practical Steps:
Perform a Second Recrystallization: A sequential recrystallization, possibly with a different solvent system, can often remove persistent impurities.
Consider an Adsorbent: If you have colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.[3] Be aware that charcoal can also adsorb your product, so use it sparingly.
Alternative Purification: If recrystallization fails to yield the desired purity, you may need to consider an alternative purification technique, such as column chromatography on silica gel, before a final recrystallization step.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of 3-Bromo-6-methyl-4-nitro-1H-indazole?
A1: Based on the chemistry of related substituted nitroindazoles, the following solvents are excellent starting points for screening:
Solvent Class
Specific Examples
Rationale
Alcohols
Methanol, Ethanol
Often effective for polar, nitro-containing aromatic compounds. Methanol has been used for a similar compound.[1]
Amides
N,N-Dimethylformamide (DMF)
A highly polar aprotic solvent that can dissolve many complex organic molecules. Often used in a mixed-solvent system.
Esters
Ethyl Acetate
A moderately polar solvent that can be effective.
Halogenated
Dichloromethane
Can be a component of a mixed solvent system, but care must be taken due to its volatility.
Mixed Solvents
Water/Alcohol, DMF/Water
Offers fine-tuned solubility properties. A water/alcohol mixture has been used for a related bromo-nitro-indazole.[2]
Q2: What is the general, step-by-step protocol for recrystallizing this compound?
A2: The following is a general protocol that should be optimized for your specific case.
Experimental Protocol: Recrystallization of 3-Bromo-6-methyl-4-nitro-1H-indazole
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system.
Dissolution: Place the crude 3-Bromo-6-methyl-4-nitro-1H-indazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.[4]
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the mixture to a brief reflux.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
Drying: Dry the purified crystals under vacuum to a constant weight.
Q3: How can I visually represent the recrystallization workflow?
A3: The following diagram illustrates the key steps in the recrystallization process.
stability of 3-Bromo-6-methyl-4-nitro-1H-indazole under basic conditions
Welcome to the technical support center for 3-Bromo-6-methyl-4-nitro-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Bromo-6-methyl-4-nitro-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, particularly concerning the stability of this compound under basic conditions. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your work.
Introduction to the Chemistry of 3-Bromo-6-methyl-4-nitro-1H-indazole
3-Bromo-6-methyl-4-nitro-1H-indazole is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. The strategic placement of its substituents—a bromo group at the 3-position, a nitro group at the 4-position, and a methyl group at the 6-position—creates a unique electronic and steric environment. This structure is particularly susceptible to certain transformations under basic conditions, which can be either advantageous for synthetic diversification or a source of experimental instability. Understanding these potential reaction pathways is crucial for its effective use.
The indazole core, a fusion of benzene and pyrazole rings, possesses an acidic N-H proton. The presence of a strongly electron-withdrawing nitro group significantly increases the electron deficiency of the aromatic system. This electronic feature, combined with the presence of a good leaving group (bromide), makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] Additionally, as with many nitrogen-containing heterocycles, the possibility of skeletal rearrangements, such as the Dimroth rearrangement , should be considered under certain conditions, although it is less common for indazoles compared to other systems like triazoles.[3][4][5]
This guide will delve into the practical implications of these chemical properties, providing you with the knowledge to anticipate and troubleshoot potential issues.
Troubleshooting Guide
This section addresses specific problems that may arise when subjecting 3-Bromo-6-methyl-4-nitro-1H-indazole to basic conditions.
Issue 1: Rapid Consumption of Starting Material with Formation of an Unidentified Polar Product.
Question: I am attempting a reaction where 3-Bromo-6-methyl-4-nitro-1H-indazole is treated with a non-nucleophilic base to deprotonate another functional group in my molecule. However, my starting material is rapidly consumed, and I observe the formation of a new, more polar spot on my TLC plate, even at low temperatures. What is likely happening?
Answer:
This observation is highly indicative of a Nucleophilic Aromatic Substitution (SNAr) reaction where the hydroxide ion (if in an aqueous basic solution) or another nucleophilic species present is displacing the bromide at the C3 position. The nitro group at the C4 position strongly activates the aromatic ring for nucleophilic attack at the adjacent C3 position.[6] The resulting product, likely 6-methyl-4-nitro-1H-indazol-3-ol (or a related substitution product), will be significantly more polar than the starting material due to the presence of the hydroxyl group, leading to a lower Rf value on a normal-phase TLC plate.
dot
Caption: SNAr mechanism for the displacement of bromide.
Troubleshooting and Mitigation Strategies:
Choice of Base: If the goal is simply deprotonation without substitution, a non-nucleophilic, sterically hindered base should be used. Examples include:
Potassium tert-butoxide (KOtBu)
Lithium diisopropylamide (LDA)
1,8-Diazabicycloundec-7-ene (DBU) in an aprotic solvent.
Solvent Selection: Employ anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene) to minimize the presence of nucleophilic water or alcohol molecules.
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired primary reaction to proceed. Start at -78 °C and slowly warm if necessary.
Confirmation of Product: To confirm if SNAr is the issue, isolate the byproduct and characterize it by mass spectrometry and NMR. The mass should correspond to the replacement of Br (79/81 m/z) with the nucleophile (e.g., OH, 17 m/z).
Issue 2: Formation of an Isomeric Product Upon Prolonged Heating in Base.
Question: I am running a reaction with 3-Bromo-6-methyl-4-nitro-1H-indazole under basic conditions at elevated temperatures. My mass spectrometry data indicates that my product has the same mass as my starting material, but it has a different retention time on HPLC and different NMR shifts. What could be the cause?
Answer:
While less common for indazoles than for other nitrogen heterocycles, the formation of an isomer under these conditions could suggest a Dimroth-type rearrangement . This is a molecular rearrangement where endocyclic and exocyclic heteroatoms can switch places, often catalyzed by acid or base and accelerated by heat.[3][7] The fundamental driving force for this rearrangement is the thermodynamic stability of the final isomeric product.[3] In the context of your molecule, this could potentially involve the pyrazole ring opening and re-closing in a different orientation.
troubleshooting side reactions in nitro-indazole reduction
To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Troubleshooting Side Reactions in Nitro-Indazole Reduction Executive Summary & Core Directive The r...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Process Chemistry Division
Subject: Technical Guide: Troubleshooting Side Reactions in Nitro-Indazole Reduction
Executive Summary & Core Directive
The reduction of nitro-indazoles to amino-indazoles is a pivotal step in the synthesis of kinase inhibitors (e.g., Axitinib, Pazopanib) and other bioactive scaffolds. While seemingly straightforward, this transformation is plagued by chemoselectivity issues—specifically hydrodehalogenation , protecting group cleavage , and incomplete reduction intermediates (hydroxylamines/azoxy species).
This guide moves beyond generic "textbook" advice. It provides a causal analysis of failure modes and field-proven protocols to ensure the integrity of the indazole core and its substituents.
Diagnostic Workflow: Why Did My Reaction Fail?
Before altering variables, identify the specific failure mode using the decision tree below.
Technical Deep Dive & Troubleshooting
Category 1: Selectivity Issues (Dehalogenation)
The Issue: You are reducing a nitro-indazole that contains a Chlorine, Bromine, or Iodine atom on the ring (e.g., 4-bromo-5-nitroindazole). The product isolated is the dehalogenated amine.
Mechanism: Palladium (Pd) is excellent at oxidative addition into C-Halogen bonds, especially C-Br and C-I. Under standard hydrogenation conditions (Pd/C, H2), the rate of dehalogenation often competes with nitro reduction [1].
Q: Can I still use Pd/C if I lower the pressure?
A: Rarely.[1] Even at 1 atm, Pd/C will often strip bromides and iodides. Chlorides may survive at low temperatures, but it is risky.
Corrective Action:
Switch Catalyst: Use Platinum on Carbon (Pt/C) , specifically sulfided Pt/C . The sulfur poisons the highly active sites responsible for hydrogenolysis (C-X bond breaking) while retaining activity for nitro reduction [2].
Chemical Reduction: Use Iron (Fe) powder with Ammonium Chloride (NH4Cl). This is a single-electron transfer (SET) mechanism that is chemically orthogonal to C-X hydrogenolysis.
Category 2: Protecting Group Instability
The Issue: Your indazole nitrogen is protected (e.g., THP, Boc, SEM), but the protecting group (PG) falls off during reduction.
Mechanism:
Boc/THP: Highly acid-sensitive. Methods utilizing HCl (Fe/HCl, SnCl2/HCl) generate a low pH environment (<1) that rapidly cleaves carbamates (Boc) and acetals (THP) [3].
Acetyl/Benzoyl: Base-sensitive. Methods using Hydrazine/KOH or high pH workups can hydrolyze these amides.
Table 1: Protecting Group Compatibility Matrix
Reduction Method
Reaction pH
THP Stability
Boc Stability
SEM Stability
Acetyl Stability
H2, Pd/C (MeOH)
Neutral (7)
✅ Stable
✅ Stable
✅ Stable
✅ Stable
Fe / HCl
Acidic (<1)
❌ Cleaves
❌ Cleaves
✅ Stable
✅ Stable
Fe / NH4Cl
Mild (5-6)
⚠️ Risk (Heat)
✅ Stable
✅ Stable
✅ Stable
SnCl2 / EtOH
Acidic (Lewis Acid)
❌ Cleaves
⚠️ Risk
✅ Stable
✅ Stable
Zn / AcOH
Acidic (3-4)
⚠️ Risk
⚠️ Risk
✅ Stable
✅ Stable
Dithionite (Na2S2O4)
Basic (8-9)
✅ Stable
✅ Stable
✅ Stable
⚠️ Hydrolysis Risk
Q: I must use Fe because of a halogen, but I have a Boc group. What do I do?
A: Do not use Fe/HCl or Fe/Acetic Acid. Instead, use Fe/NH4Cl in Ethanol/Water at reflux. The NH4Cl buffers the solution (mildly acidic/neutral), which is usually gentle enough to preserve Boc groups while reducing the nitro group [4].
The Issue: The reaction stalls, showing a peak at M+16 (Hydroxylamine) or dimerized side products (Azoxy/Azo).
Mechanism: Nitro reduction is stepwise:
.
Hydroxylamine Accumulation: Common in transfer hydrogenation or when catalyst loading is too low.
Azoxy Formation: Condensation between the Nitroso (NO) and Hydroxylamine (NHOH) intermediates, often favored under basic conditions or with insufficient hydrogen flux [5].
Q: How do I push the "M+16" peak to the amine?
A:
Heat: Increase temperature to 50-60°C. The final reduction step (
) has a higher activation energy.
Additive: If using Pd/C, add a catalytic amount of Vanadium(V) oxide (V2O5) or Vanadyl acetylacetonate. Vanadium acts as an oxophilic co-catalyst that specifically accelerates the deoxygenation of the hydroxylamine [6].
Validated Protocols
Protocol A: General Purpose (No Halogens, Stable PGs)
Best for: High throughput, clean workup.
Setup: Dissolve Nitro-indazole (1.0 equiv) in MeOH (0.1 M concentration).
Catalyst: Add 10 wt% Pd/C (e.g., 100 mg catalyst for 1 g substrate).
Note: Wet catalyst (50% H2O) is safer to handle.
Hydrogenation: Purge with N2, then H2. Stir vigorously under H2 balloon (1 atm) or Parr shaker (30 psi) at RT.
Monitoring: Check LCMS after 2 hours. If hydroxylamine (M+16) persists, heat to 45°C.
Workup: Filter through a Celite pad. Wash pad with MeOH. Concentrate filtrate.
Result: Usually quantitative yield of pure amine.
Protocol B: Chemoselective (Halogens Present)
Best for: Bromo/Iodo-indazoles or acid-sensitive substrates.
Setup: Suspend Nitro-indazole (1.0 equiv) in EtOH/H2O (3:1 ratio).
Reagents: Add Iron Powder (5.0 equiv, <325 mesh) and Ammonium Chloride (5.0 equiv).
Reaction: Heat to reflux (approx 75-80°C) with vigorous stirring.
Critical: Mechanical stirring is preferred over magnetic stirring as iron powder can clump on the magnet.
Monitoring: Reaction usually completes in 1-3 hours.
Workup (The "Emulsion Killer"):
Cool to RT.
Dilute with EtOAc and add a small amount of Celite.
Filter through Celite.
Phase Separation: If an emulsion forms, add saturated Na2EDTA solution or Rochelle's salt solution to the aqueous layer to chelate iron species.
Wash organic layer with brine, dry over Na2SO4, concentrate.
References
Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Selective Reduction using Sulfided Platinum
Source: Dovell, F. S., & Greenfield, H. (1965). Platinum Metal Sulfides in Catalytic Hydrogenation of Nitro Compounds. J. Am. Chem. Soc.
Protecting Group Stability (Greene's):
Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
Context: Definitive guide on stability of Boc, THP, and SEM groups under acidic/basic reduction conditions.
Source: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functional groups. Tetrahedron Letters.
Mechanism of Nitro Reduction & Side Products:
Source: Haber, F. (1898). Uber die stufenweise Reduktion des Nitrobenzols. Z. Elektrochem.
Context: The foundational paper establishing the stepwise reduction mechanism (
).
Vanadium Promoted Reduction
Source: Blaser, H. U. (2002). Heterogeneous catalysis for fine chemicals production.
Technical Support Center: Solubility Optimization for 3-Bromo-6-methyl-4-nitro-1H-indazole
Executive Summary: The "Brick Dust" Challenge 3-Bromo-6-methyl-4-nitro-1H-indazole presents a classic medicinal chemistry challenge often described as "brick dust." Its insolubility is not merely due to lipophilicity (Lo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Brick Dust" Challenge
3-Bromo-6-methyl-4-nitro-1H-indazole presents a classic medicinal chemistry challenge often described as "brick dust." Its insolubility is not merely due to lipophilicity (LogP) but is compounded by high crystal lattice energy.
Structural Analysis: The planar indazole core, reinforced by the electron-withdrawing nitro group at C4 and the lipophilic bromine at C3, promotes strong
stacking interactions.
Ionization State: The 1H-indazole nitrogen is a very weak acid. While the 4-nitro group increases acidity via electron withdrawal, the pKa is likely in the range of 10.5–11.5 [1, 2]. Consequently, at physiological pH (7.4), the molecule remains >99.9% neutral and uncharged, leading to rapid precipitation in aqueous buffers.
This guide provides three validated workflows to resolve these issues, moving from simple cosolvent systems to advanced encapsulation strategies.
Solubilization Decision Tree
Use the following logic flow to select the appropriate protocol for your specific application.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Protocol A: Stock Solution Preparation (The Foundation)
Before attempting aqueous dilution, a stable organic stock is required.[1]
The Solvent of Choice: Anhydrous DMSO (Dimethyl Sulfoxide).
Avoid: Ethanol (often insufficient solubility for this specific scaffold) and unbuffered water.
Parameter
Specification
Reason
Concentration
10 mM – 50 mM
High enough to allow small spiking volumes; prevents solvent toxicity in assays.
Any turbidity indicates saturation. Sonicate at 37°C if needed.
Critical Warning: Do not store DMSO stocks in the refrigerator (4°C). DMSO freezes at 19°C. Repeated freeze-thaw cycles at 4°C can cause "micro-precipitation" where the compound crashes out inside the frozen DMSO matrix and does not redissolve upon thawing [3]. Always vortex and warm to 25-30°C before use.
Protocol B: The "Gold Standard" (Cyclodextrin Complexation)
For cell culture and animal studies, simple DMSO dilution often fails because the compound precipitates immediately upon hitting the aqueous media (the "Solvent Shift" effect).
Solution: Encapsulate the hydrophobic 3-bromo-6-methyl-4-nitro core inside a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) cavity. This hides the hydrophobic surface from water while maintaining a hydrophilic exterior [4, 5].
Step-by-Step Procedure:
Prepare Vehicle: Dissolve 20% w/v HP-β-CD in your aqueous buffer (PBS or Saline). Filter sterilize (0.22 µm).
Aliquot Compound: Place the required volume of your DMSO stock (e.g., 50 mM) into a sterile tube.
Add Vehicle (Slowly): Add the 20% HP-β-CD solution to the DMSO stock dropwise while vortexing.
Target: Final DMSO concentration should be < 5%.[1]
Equilibration: Shake or rotate the mixture at Room Temperature (RT) for 30–60 minutes. This allows the hydrophobic indazole to enter the cyclodextrin cavity.
Clarification: Centrifuge at 10,000 x g for 5 minutes. Use the supernatant.
Why this works: The 3-Bromo and 4-Nitro groups fit well into the beta-cyclodextrin cavity, stabilizing the molecule in the aqueous phase without requiring high pH [1, 5].
Protocol C: Cosolvent Ramping (For Chemical Assays)
If cyclodextrins are not an option (e.g., interference with a binding pocket), use a "Step-Down" dilution method to prevent immediate crash-out.
The Mistake: Pipetting 1 µL DMSO stock directly into 999 µL PBS.
The Result: Localized high concentration causes immediate precipitation (cloudy plume).
The Fix (Intermediate Dilution):
Step 1: Dilute 100% DMSO stock into PEG-400 (Polyethylene Glycol) to create a 10x working stock (e.g., 1:9 ratio).
Step 2: Dilute this PEG/DMSO mix into the final buffer.
Mechanism:[2][3] PEG-400 acts as a bridge, reducing the interfacial tension between the hydrophobic drug and water [6].
Troubleshooting & FAQs
Q1: I see a fine precipitate after 2 hours in cell media. Why?
A: This is "Kinetic Solubility" failure. You likely achieved a supersaturated solution initially (it looked clear), but thermodynamically, the compound wants to crystallize.
Fix: Switch to Protocol B (Cyclodextrins). If already using CDs, increase the CD concentration to 30% or lower the compound concentration.
Q2: Can I use NaOH to dissolve it? It's an indazole.[1][3][4][5][6][7][8]
A:Proceed with extreme caution.
While the NH group is acidic, the pKa is likely >10. To fully deprotonate and dissolve it as a salt, you would need a pH of ~12.
Risk 1: Adding this high pH solution to a physiological buffer (pH 7.4) will instantly reprotonate the molecule, causing it to crash out.
Risk 2: High pH can degrade the nitro group or hydrolyze other assay components.
Verdict: pH adjustment is not recommended for neutral pH assays [2].
Q3: My IC50 values are fluctuating wildly.
A: This is a hallmark of "Micro-precipitation." The compound forms invisible nano-aggregates that inhibit enzymes non-specifically (promiscuous inhibition).
Validation: Add 0.01% Triton X-100 to your assay buffer. If the inhibition disappears or the IC50 shifts significantly, your previous activity was likely an artifact of aggregation [6].
Mechanism of Action Visualization
Figure 2: Mechanism of failure (top path) vs. success (bottom path) using cyclodextrin encapsulation.
References
Vertex AI Search. (2026). Molecular encapsulation of 5-nitroindazole derivatives in 2,6-dimethyl-beta-cyclodextrin. Retrieved from
BenchChem. (2025).[1] How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers. Retrieved from
PubChem. (2025).[4] 4-Nitroindazole Physicochemical Properties. Retrieved from
Alfa Chemistry. (2025). Cyclodextrin Inclusion Complexes for Hydrophobic Guests. Retrieved from
Mura, P. (2021). Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Pharmaceutics, 13(7), 1099. Retrieved from
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Debromination & Optimization of Reactivity
Welcome to the Technical Support Center.
I am Dr. Aris, Senior Application Scientist. You are likely working with 3-Bromo-6-methyl-4-nitro-1H-indazole , a high-value scaffold where the C-3 bromine atom acts as a critical "handle" for downstream functionalization.
The simultaneous presence of a nitro group (C-4) and a halogen (C-3) creates a chemical paradox: the conditions required to manipulate one often destroy the other. Specifically, debromination (the unwanted replacement of Br with H) is the most common failure mode.
This guide is structured to navigate these "danger zones" with protocols grounded in mechanistic causality.
Part 1: The Critical Hazard – Nitro Reduction
The Scenario: You need to reduce the C-4 nitro group (
) to an amine () to create a scaffold for further derivation, but the C-3 bromine atom must remain intact.
The Problem: Standard catalytic hydrogenation (Pd/C +
) is catastrophic for this substrate. Palladium facilitates oxidative addition into the C-Br bond almost as readily as it reduces the nitro group, leading to mixtures of the desired product and the debrominated impurity (6-methyl-4-amino-1H-indazole).
Troubleshooting Guide: Chemoselective Reduction
Q: I used Pd/C and hydrogen balloons, and I lost my bromine. How do I fix this?A: You must switch mechanisms. Pd/C relies on surface-bound hydrides that attack both nitro groups and carbon-halogen bonds. You need a method that operates via Single Electron Transfer (SET) , which is thermodynamically tuned to reduce nitro groups while leaving aryl bromides kinetically inert.
Recommended Protocol: Iron-Mediated Reduction (Bechamp Conditions)
This is the "Gold Standard" for this specific indazole scaffold due to the steric bulk of the 4-nitro group.
Reagents: Iron powder (325 mesh, 5.0 equiv), Ammonium Chloride (
Heat to 70°C with vigorous stirring (mechanical stirring recommended due to sludge formation).
Monitor: Reaction is usually complete in 1–2 hours.
Workup: Filter hot through Celite (critical to remove iron oxides). Wash cake with hot EtOAc.
Comparison of Reduction Methods for 3-Bromo-4-nitroindazole
Method
Mechanism
Risk of Debromination
Compatibility
Pd/C +
Catalytic Hydrogenation
Critical (High)
Avoid completely.
Fe / or
Single Electron Transfer
Negligible
Recommended. Robust and scalable.
/
Electron Transfer
Low
Good alternative, but workup is messy (tin emulsions).
/ C +
Sulfided Catalyst
Low
Viable, but requires specialized sulfided catalyst.
/
Electron Transfer
Moderate
Zinc is more reducing than Fe; risk of over-reduction exists.
Visualizing the Decision Matrix
Figure 1: Decision matrix for chemoselective nitro reduction. Iron-mediated reduction is the preferred pathway to avoid hydrodehalogenation.
Part 2: The Optimization Challenge – Cross-Coupling
The Scenario: You are performing a Suzuki-Miyaura coupling at the C-3 position.[1]
The Problem: Instead of the coupled product, you isolate the protodebrominated species (H replaces Br).
The Mechanism:
The 4-nitro group is electron-withdrawing, making the C-3 position highly electrophilic. This accelerates oxidative addition (good) but also makes the intermediate Pd-species prone to side reactions if the transmetalation step is slow.
Protodebromination occurs when the Pd(II)-Ar-Br intermediate reacts with a hydride source (often trace water or alcohols) or undergoes halogen-lithium exchange if using strong bases.
Q: Why is my Suzuki coupling yielding the debrominated byproduct?A: This is a kinetic competition issue. The transmetalation (transfer of your boronic acid to the Pd center) is slower than the decomposition of the oxidative addition complex. This is often caused by steric hindrance from the 4-nitro group and the 6-methyl group , which crowd the C-3 position.
Protocol Adjustments for 3-Bromo-6-methyl-4-nitro-1H-indazole:
Switch to Anhydrous Conditions:
Water is a primary source of protons for debromination. Switch from aqueous biphasic systems (DME/Water) to anhydrous Toluene or Dioxane .
Use anhydrous bases like
or (finely ground).
Ligand Selection (The "Buchwald" Solution):
Standard
often fails here.
Use:
with XPhos or SPhos . These bulky, electron-rich ligands facilitate rapid oxidative addition and protect the metal center, accelerating transmetalation over side reactions.
Protect the N-1 Position:
A free N-H indazole can poison the catalyst or form unreactive salts. Protect N-1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) before coupling. This prevents the "proton shuffle" that can lead to debromination.
Visualizing the Pathway Competition
Figure 2: Kinetic competition in Suzuki coupling. Steric bulk at C-4 slows Path A, allowing Path B to dominate unless highly active ligands (SPhos/XPhos) and anhydrous conditions are used.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use Raney Nickel for the nitro reduction?A:Proceed with extreme caution. While Raney Nickel is excellent for nitro reduction, it is also a known desulfurization and dehalogenation catalyst. If you must use it, you must "poison" the catalyst or strictly control the hydrogen equivalents. It is generally inferior to the Fe/
method for this specific brominated substrate.
Q: Does the 6-methyl group affect reactivity?A: Yes. It adds electron density to the ring (slightly deactivating the nitro reduction) but, more importantly, it increases lipophilicity. Ensure your solvent system (e.g., EtOH/Water) has enough organic character to keep the substrate in solution during Iron reduction, or the reaction will stall.
Q: I need to N-alkylate the indazole. Will the bromine survive basic conditions?A: Generally, yes. Standard alkylation (
/ Alkyl Halide / DMF) is safe for the C-Br bond. However, be aware of regioselectivity . The 4-nitro group creates steric repulsion at N-1, potentially shifting equilibrium toward N-2 alkylation. If N-1 is the target, use thermodynamic conditions (higher heat, longer time) to favor the N-1 isomer.
References
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
Gribble, G. W. (1998). Reactions of Indazoles. In Heterocyclic Scaffolds II. Springer. (Detailed review of indazole halogen stability).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational text on bulky phosphine ligands preventing side reactions).
BenchChem Technical Repository. (2025). Nitro Reduction - Common Conditions and Chemoselectivity.
1H NMR Spectrum Analysis of 3-Bromo-6-methyl-4-nitro-1H-indazole: A Comparative Guide
Executive Summary In the development of indazole-based kinase inhibitors, 3-Bromo-6-methyl-4-nitro-1H-indazole represents a critical synthetic intermediate. Its structural integrity is pivotal because the C3-bromine and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of indazole-based kinase inhibitors, 3-Bromo-6-methyl-4-nitro-1H-indazole represents a critical synthetic intermediate. Its structural integrity is pivotal because the C3-bromine and C4-nitro groups are chemically distinct handles for subsequent cross-coupling and reduction steps.
This guide provides a technical comparison of NMR acquisition strategies, specifically analyzing Solvent Selection (DMSO-d₆ vs. CDCl₃) and Regioisomer Differentiation . The 4-nitro substituent induces a unique "peri-effect," creating a distinct deshielding fingerprint that allows for rapid validation against common isomeric impurities.
Structural Analysis & Spin System
Before analyzing the spectrum, we must define the magnetic environment. The molecule possesses a 1,3,4,6-substituted indazole core , leaving only two aromatic protons (H5 and H7) and one methyl group.
The Spin System
H5 (Aromatic): Located between the 4-Nitro and 6-Methyl groups.
H7 (Aromatic): Located between the 6-Methyl group and the N1 position.
Me-6 (Aliphatic): A methyl group at position 6.
NH (Exchangeable): The acidic proton at position 1.
Critical Coupling Feature: Because C3 and C4 are substituted, H5 and H7 are meta to each other. They will not show the strong ortho coupling (
Hz) typical of unsubstituted benzene rings. Instead, they will exhibit weak meta coupling ( Hz), appearing as narrow doublets or broad singlets.
Figure 1: Substituent electronic effects determining the chemical shift hierarchy.
Comparative Analysis: Solvent Selection
The choice of solvent is not merely about solubility; it dictates the visibility of the N-H proton and the aggregation state of the molecule.
Scenario A: DMSO-d₆ (The Gold Standard)
Mechanism: DMSO is a strong hydrogen bond acceptor. It binds to the indazole N-H, slowing down the proton exchange rate.
Result: The N-H proton appears as a sharp (or slightly broad) singlet very far downfield (
ppm).
Advantage: This confirms the presence of the free indazole (vs. N-alkylated impurities). The high polarity also prevents π-stacking aggregation, yielding sharp aromatic peaks.
Scenario B: CDCl₃ (The Common Trap)
Mechanism: Chloroform is non-polar. Indazoles often form intermolecular hydrogen-bonded dimers in non-polar media.
Result: The N-H signal is often invisible due to rapid exchange or extreme broadening. Furthermore, concentration-dependent shifts may occur due to stacking.
Risk: The low solubility of nitro-indazoles in CDCl₃ can lead to poor signal-to-noise ratios, requiring excessive scan times (NS > 64).
DMSO H-bonds stabilize NH; CDCl₃ allows rapid exchange.
H5
Doublet ( Hz)
7.95 ppm
7.80 ppm
Deshielded by 4-NO₂ (Ortho).
H7
Doublet ( Hz)
7.45 ppm
7.30 ppm
Shielded by 6-Me; less affected by NO₂.
Me (6)
Singlet
2.55 ppm
2.60 ppm
Characteristic methyl singlet.
Distinguishing Regioisomers (The 4-NO₂ vs. 6-NO₂ Challenge)
A common synthetic error involves nitration at the wrong position or starting with the wrong aniline isomer. Distinguishing 4-nitro-6-methyl (Target) from 6-nitro-4-methyl (Impurity) is critical.
The Diagnostic Logic
The "Peri-Effect" (Deshielding): The nitro group strongly deshields the ortho proton.
Target (4-NO₂): H5 is ortho to NO₂. H5 is sandwiched between NO₂ and Me. It will be significantly downfield (~8.0 ppm).
Impurity (6-NO₂): H7 is ortho to NO₂. H5 is ortho to Me. The chemical shift pattern changes.[1][2][3][4][5][6][7]
NOE (Nuclear Overhauser Effect):
Irradiate the Methyl group (2.55 ppm).
Target: You will see NOE enhancement at H5 and H7 (Me is between them).
Impurity (4-Me, 6-NO₂): Me is at C4. Irradiating Me will enhance H5 and H3 (if Br wasn't there) or just H5. Crucially, it would not enhance H7 strongly if the nitro is at 6.
Figure 2: Workflow for regioisomer confirmation using 1D NOE spectroscopy.
Experimental Protocol
To ensure reproducibility and avoid solubility artifacts, follow this "Self-Validating" protocol.
Reagents
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).
Analyte: >5 mg of dry solid (Nitro-indazoles are dense; ensure sufficient mass).
Step-by-Step Methodology
Preparation: Dissolve 5-10 mg of the sample in 0.6 mL DMSO-d₆.
Tip: If the solution is cloudy, sonicate for 30 seconds. Do not filter unless necessary, as nitro-indazoles can adsorb to filter membranes.
Acquisition Parameters (400 MHz+):
Pulse Angle: 30° (to prevent saturation of the NO₂-adjacent protons which may have long T1).
Relaxation Delay (D1): Set to 5.0 seconds .
Reasoning: Protons ortho to nitro groups often have longer relaxation times. A short D1 (1 sec) will lead to under-integration of H5, making the 1:1 ratio with H7 look incorrect.
Scans (NS): 16 (DMSO) or 64 (CDCl₃).
Spectral Width: -2 to 16 ppm (to catch the downfield NH).
Apply exponential multiplication (LB = 0.3 Hz) to resolve the fine meta-coupling (
Hz) between H5 and H7.
References
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data for Indazoles. University of Wisconsin-Madison. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: NOE and dynamic effects). [Link]
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for general nitro-indazole shifts). [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Journal of Organic Chemistry. (For solvent residual peak calibration). [Link]
A Senior Application Scientist's Guide to the LC-MS Characterization of 3-Bromo-6-methyl-4-nitro-1H-indazole
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of 3-Bromo-6-methyl-4-nitro-1H-indazole, a key intermediate in pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of 3-Bromo-6-methyl-4-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. The structural complexity and potential for isomeric impurities necessitate a robust and well-defined analytical approach to ensure purity and identity. This document will explore a primary LC-MS method, compare it with viable alternatives, and provide the scientific rationale behind the experimental design. The indazole scaffold is a "privileged structure" in drug discovery, appearing in a wide array of pharmacologically active compounds, making the precise characterization of its derivatives a critical step in the drug development pipeline.[1]
The Analytical Challenge: Structural Features of 3-Bromo-6-methyl-4-nitro-1H-indazole
The molecule , 3-Bromo-6-methyl-4-nitro-1H-indazole, possesses several key structural features that dictate the optimal analytical strategy:
Aromatic System: The fused bicyclic indazole core is aromatic, lending itself to reversed-phase chromatography and UV detection.
Nitro Group: The strongly electron-withdrawing nitro group enhances the molecule's polarity and provides a chromophore for UV detection. It also influences the ionization efficiency in mass spectrometry.
Bromine Atom: The presence of a bromine atom is a key characteristic that can be definitively identified by mass spectrometry due to its distinct isotopic pattern.[2]
Methyl Group: The methyl substituent adds a non-polar character to the molecule, influencing its retention in reversed-phase LC.
A primary concern during synthesis is the potential for positional isomers. Therefore, the chosen LC method must provide sufficient resolution to separate the target analyte from any potential impurities.
Primary Method: Reversed-Phase HPLC Coupled with Electrospray Ionization Mass Spectrometry (ESI-MS)
For the routine analysis and characterization of 3-Bromo-6-methyl-4-nitro-1H-indazole, a reversed-phase High-Performance Liquid Chromatography (HPLC) method coupled with a single quadrupole or triple quadrupole mass spectrometer via an Electrospray Ionization (ESI) source is recommended.
Experimental Protocol
1. Sample Preparation:
Accurately weigh 1 mg of the 3-Bromo-6-methyl-4-nitro-1H-indazole sample.
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture for LC-MS analysis.
Filter the final solution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography Conditions:
Parameter
Value
Rationale
Column
C18, 2.1 x 100 mm, 2.6 µm
The C18 stationary phase provides excellent retention for aromatic compounds. The smaller particle size enhances separation efficiency.[3]
Mobile Phase A
0.1% Formic Acid in Water
Formic acid aids in the protonation of the analyte, improving ESI efficiency in positive ion mode.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier in reversed-phase LC, providing good peak shape for a wide range of compounds.[4]
Gradient
30% B to 95% B over 10 min
A gradient elution is crucial for separating the main compound from potential impurities with different polarities.[5]
Flow Rate
0.3 mL/min
A lower flow rate is compatible with ESI-MS and improves ionization efficiency.
Column Temperature
40 °C
Elevated temperature can improve peak shape and reduce viscosity.
Injection Volume
5 µL
A small injection volume prevents column overloading.
UV Detection
254 nm
The nitroaromatic structure is expected to have strong absorbance at this wavelength.[3]
3. Mass Spectrometry Conditions:
Parameter
Value
Rationale
Ionization Source
Electrospray Ionization (ESI)
ESI is a soft ionization technique suitable for polar and thermally labile molecules.
Polarity
Positive Ion Mode
The indazole ring contains nitrogen atoms that can be readily protonated.
Capillary Voltage
3.5 kV
Optimizes the formation of gas-phase ions.
Cone Voltage
30 V
Can be adjusted to control in-source fragmentation.
Source Temperature
150 °C
A standard temperature for ESI.
Desolvation Gas
Nitrogen
Desolvation Temp.
350 °C
Ensures efficient solvent evaporation.
Scan Range
m/z 100-400
This range will cover the expected molecular ion and potential fragments.
Expected LC-UV Chromatogram:
A single major peak should be observed at a specific retention time, indicative of the purity of the compound. The presence of other peaks would suggest impurities or degradation products.
Expected Mass Spectrum:
The key feature in the mass spectrum will be the isotopic signature of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[2][6] This results in two molecular ion peaks separated by 2 m/z units with nearly equal intensity.
}
Caption: Expected mass spectrum showing the 1:1 isotopic pattern for bromine.
Comparison with Alternative Methods
While the primary method is robust, alternative approaches can offer advantages in specific scenarios.
Alternative 1: Atmospheric Pressure Chemical Ionization (APCI)
APCI is another common ionization technique that is suitable for less polar compounds that are not easily ionized by ESI.
Feature
ESI
APCI
Analyte Polarity
More polar
Less polar
Thermal Stability
Suitable for thermally labile compounds
Requires thermal stability
Matrix Effects
More susceptible
Less susceptible
For 3-Bromo-6-methyl-4-nitro-1H-indazole, ESI is generally preferred due to the presence of polar functional groups. However, if matrix suppression is an issue in complex samples, APCI could be a viable alternative.
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
Feature
LC-MS
GC-MS
Analyte Volatility
Not required
Required
Thermal Stability
Suitable for labile compounds
Requires thermal stability
Separation Efficiency
High
Very high for volatile compounds
Derivatization
Not usually required
May be required for polar compounds
Given the indazole structure, the volatility of 3-Bromo-6-methyl-4-nitro-1H-indazole may be limited, potentially requiring high temperatures that could lead to degradation. Therefore, LC-MS is the more appropriate primary technique.
}
Caption: Decision workflow for selecting the appropriate analytical method.
Conclusion
The LC-MS characterization of 3-Bromo-6-methyl-4-nitro-1H-indazole is most effectively achieved using a reversed-phase HPLC method with a C18 column, a water/acetonitrile gradient containing formic acid, and detection by ESI-MS in positive ion mode. This method provides the necessary selectivity to separate the target compound from potential impurities and offers definitive identification through the characteristic isotopic pattern of the bromine atom. While alternative techniques like APCI-MS and GC-MS have their merits, they are less suitable as primary methods for this particular analyte. A well-validated LC-MS method is indispensable for ensuring the quality and consistency of this important pharmaceutical intermediate.
References
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Ch13 - Mass Spectroscopy - University of Calgary. (n.d.). Retrieved from [Link]
ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY - Molnar Institute. (n.d.). Retrieved from [Link]
Mass spectrometry of halogen-containing organic compounds - ResearchGate. (n.d.). Retrieved from [Link]
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (2025, November 29). Retrieved from [Link]
Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction | Bentham Science Publishers. (2019, May 1). Retrieved from [Link]
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. (2009, August 12). Retrieved from [Link]
Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. (2019, November 21). Retrieved from [Link]
Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. (n.d.). Retrieved from [Link]
LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.). Retrieved from [Link]
Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - Liskon Biological. (2025, February 7). Retrieved from [Link]
(PDF) 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - ResearchGate. (n.d.). Retrieved from [Link]
Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
3-Bromo-4-nitro-1H-indazole | Chemical Substance Information | J-GLOBAL. (n.d.). Retrieved from [Link]
(PDF) 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one - ResearchGate. (n.d.). Retrieved from [Link]
CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents. (n.d.).
3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - NIH. (n.d.). Retrieved from [Link]
4-bromo-6-nitro-1h-indazole (C7H4BrN3O2) - PubChemLite. (n.d.). Retrieved from [Link]
Supporting Information I Nitro Indole Derivatives as Novel Dual Polarity Matrices for MALDI Mass Spectrometry and Imaging with B - DOI. (n.d.). Retrieved from [Link]
Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. (n.d.). Retrieved from [Link]
A Comparative Guide to the Reactivity of 3-Bromo vs. 3-Iodo Indazole Derivatives in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Functionalization at the C-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Functionalization at the C-3 position is a critical strategy for modulating the biological activity of these compounds.[3] Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, and the choice of the halide at the 3-position—typically bromine or iodine—profoundly influences reaction efficiency and conditions. This guide provides an in-depth comparison of the reactivity of 3-bromo- and 3-iodoindazole derivatives, supported by mechanistic principles and experimental insights, to aid in the strategic design of synthetic routes.
The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity between 3-iodo- and 3-bromoindazoles in palladium-catalyzed cross-coupling reactions lies in the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond, a factor that directly impacts the rate-determining step of many catalytic cycles: oxidative addition.[4]
General Reactivity Trend: C-I < C-Br < C-Cl
This trend dictates that 3-iodoindazoles are generally more reactive than their 3-bromo counterparts.[4] This heightened reactivity often translates to tangible synthetic advantages, including:
Milder Reaction Conditions: Reactions with 3-iodoindazoles can frequently be conducted at lower temperatures.
Lower Catalyst Loadings: The ease of oxidative addition may allow for a reduction in the amount of the expensive palladium catalyst required.
Shorter Reaction Times: Increased reactivity typically leads to faster conversion to the desired product.
A bifunctionalized compound like 6-bromo-3-iodo-1H-indazole exemplifies this principle, where the more reactive iodine at the 3-position allows for selective initial functionalization, followed by a subsequent, orthogonal coupling at the less reactive bromine at the 6-position.[5]
The Oxidative Addition Step: A Closer Look
The catalytic cycle of most palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, is initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[1][3] This step involves the cleavage of the C-X bond and the formation of a Pd(II) intermediate. Due to the lower bond energy, the C-I bond in a 3-iodoindazole undergoes this cleavage more readily than the C-Br bond in a 3-bromoindazole.[4]
Caption: Key components of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. [6]Research has consistently shown that 3-iodoindazoles are superior substrates for this transformation. [7][8]The protection of the N-1 position of the indazole ring is often necessary to achieve high yields in the coupling at the C-3 position. [6][7]The enhanced reactivity of the iodo-substituted indazole is particularly beneficial for this reaction, allowing for efficient C-C triple bond formation under relatively mild conditions.
The following protocols are generalized representations based on common practices in the literature and should be optimized for specific substrates.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is adapted from methodologies described for the coupling of haloindazoles.
[1][9]
Objective: To synthesize a 3-aryl-1H-indazole derivative.
Materials:
3-Haloindazole (1.0 mmol)
Arylboronic acid (1.2 mmol)
Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)
K₂CO₃ (2.0 mmol)
1,4-Dioxane/Water (4:1 mixture, 5 mL)
Procedure:
To a reaction vessel, add the 3-haloindazole, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
Add the degassed 1,4-dioxane/water solvent mixture.
Heat the reaction mixture to 80-100 °C with stirring.
Monitor the reaction progress by TLC or LC-MS. For 3-iodoindazoles, reactions may be complete in 1-4 hours. For 3-bromoindazoles, longer reaction times (4-12 hours) may be necessary.
[10]6. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Conclusion and Strategic Recommendations
The choice between a 3-bromo- and a 3-iodoindazole derivative is a strategic one that depends on the specific synthetic goal, the desired reaction conditions, and economic considerations.
For Maximum Reactivity and Milder Conditions: 3-Iodoindazoles are the substrates of choice. They are particularly advantageous for Sonogashira couplings and for reactions where minimizing thermal degradation of sensitive functional groups is critical.
[4][7]* For Cost-Effectiveness and Availability: 3-Bromoindazoles are often less expensive and more readily available than their iodo counterparts. They are suitable substrates for many cross-coupling reactions, especially the Suzuki-Miyaura and Buchwald-Hartwig aminations, although they may require more forcing conditions.
[10][11]* For Sequential Functionalization: Bifunctionalized indazoles containing both iodine and bromine offer opportunities for selective, sequential cross-coupling reactions, capitalizing on the inherent reactivity difference between the C-I and C-Br bonds.
[5]
By understanding the fundamental principles of reactivity and considering the practical aspects of substrate availability and cost, researchers can make informed decisions to optimize their synthetic strategies for the efficient construction of diverse indazole-based compound libraries.
References
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Molecules. Retrieved from [Link]
Thirumal, Y., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Retrieved from [Link]
Baviskar, A. T., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Retrieved from [Link]
Guillou, S., et al. (2007). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. Retrieved from [Link]
Martin, S. F., et al. (1989). Palladium-catalyzed reactions in the synthesis of 3- and 4-substituted indoles. 4. The Journal of Organic Chemistry. Retrieved from [Link]
Liu, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Retrieved from [Link]
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]
Radi, M., et al. (2012). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Casella, G., et al. (2018). Reaction between Indazole and Pd-Bound Isocyanides—A Theoretical Mechanistic Study. MDPI. Retrieved from [Link]
Casella, G., et al. (2018). Reaction between Indazole and Pd-Bound Isocyanides-A Theoretical Mechanistic Study. National Center for Biotechnology Information. Retrieved from [Link]
Kumar, A., et al. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Nature Communications. Retrieved from [Link]
Liu, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. Retrieved from [Link]
Legros, F., et al. (2002). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Retrieved from [Link]
Tissot, M., et al. (2001). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. National Center for Biotechnology Information. Retrieved from [Link]
Vautravers, N. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]
Zareen, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Retrieved from [Link]
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
A Comparative Guide to HPLC Purity Analysis Methods for 3-Bromo-6-methyl-4-nitro-1H-indazole
Introduction 3-Bromo-6-methyl-4-nitro-1H-indazole is a heterocyclic compound with a structural framework that suggests its potential as a key intermediate in pharmaceutical synthesis. The presence of nitro and bromo subs...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-Bromo-6-methyl-4-nitro-1H-indazole is a heterocyclic compound with a structural framework that suggests its potential as a key intermediate in pharmaceutical synthesis. The presence of nitro and bromo substituents on the indazole core creates a molecule with significant chemical reactivity, making it a valuable building block for diverse therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is of paramount importance for the safety and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry due to its precision, sensitivity, and robustness.[2][3]
This guide provides a comparative analysis of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity assessment of 3-Bromo-6-methyl-4-nitro-1H-indazole. We will delve into the rationale behind the methodological choices, present detailed experimental protocols, and compare their performance based on key chromatographic parameters. This document is intended for researchers, analytical scientists, and professionals in drug development who require robust analytical methods for quality control and stability testing.
The Analytical Challenge
The structure of 3-Bromo-6-methyl-4-nitro-1H-indazole, a nitroaromatic compound, presents specific analytical considerations.[4] The nitro group is a strong chromophore, making UV detection a suitable choice.[5] The potential for process-related impurities and degradation products necessitates the development of a stability-indicating method.[6][7] Forced degradation studies are crucial to ensure that any degradation products generated under stress conditions (such as acid, base, oxidation, heat, and light) are adequately separated from the main analyte peak.[6][8][9]
Comparative HPLC Methodologies
We present two distinct RP-HPLC methods: a rapid isocratic method for high-throughput screening and a high-resolution gradient method for comprehensive impurity profiling.
Method A: Rapid Isocratic Screening
This method is designed for rapid purity checks, such as in-process controls or routine quality control where a fast turnaround time is essential. The isocratic nature of the method simplifies operation and ensures high reproducibility.
This method employs a gradient elution strategy to provide higher resolution, which is critical for separating closely eluting impurities and for comprehensive stability studies. This approach is ideal for characterization of reference standards and for analyzing samples from forced degradation studies.[10]
Experimental Protocols
Common Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Bromo-6-methyl-4-nitro-1H-indazole reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the diluent, and dilute to a final concentration of 100 µg/mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[11]
Method A Protocol: Rapid Isocratic Screening
Rationale: A C18 column is a versatile and common choice for reversed-phase chromatography of moderately polar compounds.[12] The isocratic mobile phase of acetonitrile and water provides a stable baseline and consistent retention times. The addition of 0.1% formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to improved peak shape and reproducibility. A flow rate of 1.2 mL/min is chosen to ensure a short run time. Detection at 254 nm is selected based on the strong UV absorbance of nitroaromatic compounds.[5][13]
Parameter
Condition
Column
C18, 100 mm x 4.6 mm, 3.5 µm
Mobile Phase
Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate
1.2 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
UV at 254 nm
Run Time
10 minutes
Method B Protocol: High-Resolution Gradient Impurity Profiling
Rationale: A longer C18 column (250 mm) provides a greater number of theoretical plates, leading to enhanced resolution. A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent, allows for the effective elution of a wider range of impurities with varying polarities.[5] A lower flow rate of 1.0 mL/min is used to maximize separation efficiency. The gradient profile is designed to provide good separation of early-eluting polar impurities while also ensuring the timely elution of more non-polar compounds.
The following table presents hypothetical performance data for the two methods, assuming the presence of a closely eluting impurity (Impurity X).
Parameter
Method A (Isocratic)
Method B (Gradient)
Retention Time (Main Peak)
~4.5 min
~15.2 min
Retention Time (Impurity X)
~4.1 min
~14.5 min
Resolution (Main Peak/Impurity X)
1.8
> 3.0
Tailing Factor (Main Peak)
1.2
1.1
Theoretical Plates (Main Peak)
~8,000
~18,000
Total Run Time
10 min
30 min
Visualization of Experimental Workflows
Caption: Workflow for Rapid Isocratic Screening (Method A).
Caption: Workflow for High-Resolution Gradient Profiling (Method B).
Application in Forced Degradation Studies
To establish these methods as "stability-indicating," forced degradation studies are essential.[6][14] The drug substance would be subjected to the following stress conditions as per ICH guidelines:
Acid Hydrolysis: 0.1 M HCl at 60 °C
Base Hydrolysis: 0.1 M NaOH at 60 °C
Oxidative Degradation: 3% H₂O₂ at room temperature
Thermal Degradation: 105 °C for 24 hours
Photolytic Degradation: Exposure to UV and visible light
The stressed samples would then be analyzed using both HPLC methods. Method B, with its superior resolution, would be particularly crucial for demonstrating that all degradation product peaks are baseline-separated from the main 3-Bromo-6-methyl-4-nitro-1H-indazole peak. Peak purity analysis using a Diode Array Detector (DAD) would further confirm the homogeneity of the main peak.
Method Validation
Both methods would require validation in accordance with ICH Q2(R1) guidelines to be considered suitable for their intended purpose.[3][10] Key validation parameters to be assessed include:
Specificity: Demonstrated through forced degradation studies.
Linearity: Assessed over a range of concentrations.
Accuracy: Determined by recovery studies of spiked samples.
Precision: Evaluated at the levels of repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the sensitivity of the method for impurities.
Robustness: Examining the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Method Selection Guide
The choice between Method A and Method B depends on the specific analytical need.
Operational Guide: Safe Disposal and Handling of 3-Bromo-6-methyl-4-nitro-1H-indazole Part 1: Chemical Profile & Hazard Identification Immediate Action Required: Treat this compound as a Halogenated Energetic Heterocycle...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Disposal and Handling of 3-Bromo-6-methyl-4-nitro-1H-indazole
Part 1: Chemical Profile & Hazard Identification
Immediate Action Required: Treat this compound as a Halogenated Energetic Heterocycle .
While many indazoles are stable pharmacological intermediates, the presence of the Nitro (
) group at the 4-position, combined with the Bromine atom, dictates a specialized waste stream. You cannot treat this simply as "general organic solid waste."
Chemical Data Summary
Parameter
Value/Description
Operational Implication
Chemical Name
3-Bromo-6-methyl-4-nitro-1H-indazole
DO NOT abbreviate on waste tags.
Functional Groups
Nitro (), Bromine (), Indazole core
Explosion Risk: Nitro groups on heterocycles can be shock/thermally sensitive.Incineration Rule: Bromine requires halogen-specific incineration.
Physical State
Solid (typically yellow/orange powder)
Dust explosion hazard if aerosolized.
Reactivity
Sensitive to strong reducers and bases.
Segregation: Keep away from hydrides () and strong alkali.
Part 2: Risk Assessment (The "Why")
As a Senior Application Scientist, I prioritize understanding the causality of safety protocols. Blindly following rules leads to accidents; understanding the chemistry prevents them.
The Halogen Factor (Bromine):
Mechanism: When incinerated, bromine-containing compounds release Hydrogen Bromide (
) and potentially free bromine gas.
Consequence: If disposed of in a standard "Non-Halogenated" solvent drum, this compound will corrode standard combustion chambers and release toxic acid gases.
Protocol: It must enter the Halogenated Waste stream (EPA RCRA considerations).
The Nitro Factor (Energetic Potential):
Mechanism: The nitro group provides an internal oxidizer. While this specific molecule is likely an intermediate and not a primary explosive, nitro-indazoles possess a decomposition pathway that is exothermic.
Consequence: Heating this waste (e.g., in a rotovap bath or during an uncontrolled exotherm in a waste drum) can lead to rapid decomposition.
Protocol: Never dispose of this material in a container that also contains strong oxidizers or reducing agents.
Part 3: Waste Segregation & Disposal Protocol
Core Directive: This material requires a Solid, Halogenated, Toxic waste stream.
Step-by-Step Disposal Procedure
1. Preparation & PPE
PPE: Nitrile gloves (double gloved recommended), safety glasses with side shields, and a lab coat.
Respiratory: If handling >100mg of powder, work inside a fume hood to prevent inhalation of dust.
2. Quenching (If in Reaction Mixture)
Scenario: You have a reaction mixture containing the indazole.[1][2]
Do not concentrate to dryness if the mixture contains unreacted high-energy reagents (e.g., azides or strong nitrating agents).
Action: Quench the reaction fully (usually aqueous workup) to remove reactive species before disposing of the organic layer.
3. Packaging (Solid Waste)
Primary Container: Place the solid waste in a clear, wide-mouth glass jar or a high-density polyethylene (HDPE) jar.
Solvent Wetting: It is often safer to keep nitro-aromatics "wet" with a compatible solvent (like water or ethanol) if they are suspected to be dry/static-sensitive, though for this specific intermediate, dry disposal is standard unless local EHS dictates otherwise.
Secondary Containment: Place the primary jar into a clear plastic bag to contain any potential breakage.
4. Labeling (Critical)
Tag Type: Hazardous Waste Tag.
Constituents: List "3-Bromo-6-methyl-4-nitro-1H-indazole" explicitly.
Hazard Checkboxes: Check Toxic and Reactive (due to the nitro group).
Warning Note: Write "Contains Bromine - Halogenated" and "Nitro-aromatic" clearly in the comments section.
Part 4: Disposal Workflow Visualization
The following diagram outlines the decision logic for disposing of this compound.
Caption: Operational decision tree for the segregation and packaging of 3-Bromo-6-methyl-4-nitro-1H-indazole waste streams.
Part 5: Emergency Procedures
Spill Response
Evacuate: If a large amount (>5g) is spilled and dust is visible, evacuate the immediate area to let dust settle.
Tools: Use anti-static tools (plastic scoops). Do not use metal spatulas to scrape up dry nitro-compounds, as friction can theoretically initiate decomposition in sensitive impurities.
Solvent: Dampen the spill with a small amount of ethanol or water to prevent dust generation before sweeping.
Disposal: Place spill cleanup materials (paper towels, scoops) into the solid waste container described above.
Part 6: Regulatory Compliance (RCRA)
For US-based laboratories, this compound falls under specific EPA Resource Conservation and Recovery Act (RCRA) considerations:
Characteristic Waste: While not explicitly P-listed or U-listed, it may be classified as D003 (Reactive) if the specific batch exhibits explosive properties, though it is most commonly managed as Toxic waste.
Halogenated Solvents (F-List): If dissolved in Methylene Chloride or Chloroform, the entire mixture defaults to F002 (Spent Halogenated Solvents).
Destruction Method: The ultimate destruction method for this compound is Incineration with scrubber systems to capture HBr and NOx gases.
References
Fisher Scientific. (2025).[3] Safety Data Sheet: 5-Nitro-1H-indazole (Analogous Structure Safety Data). Retrieved from
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Nitroindazoles. Retrieved from
American Chemical Society (ACS). (2023). Identifying and Handling Energetic Materials in the Laboratory. Journal of Chemical Education. Retrieved from